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  • Product: Sodium 5-amino-o-xylene-3-sulphonate
  • CAS: 94159-54-3

Core Science & Biosynthesis

Foundational

Molecular Architecture, Synthesis, and Advanced Applications of Sodium 5-amino-o-xylene-3-sulphonate

Executive Summary In the landscape of advanced organic synthesis and drug development, Sodium 5-amino-o-xylene-3-sulphonate (CAS: 94159-54-3) stands out as a highly specialized, bifunctional aromatic intermediate. Charac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced organic synthesis and drug development, Sodium 5-amino-o-xylene-3-sulphonate (CAS: 94159-54-3) stands out as a highly specialized, bifunctional aromatic intermediate. Characterized by the presence of both an electron-donating amino group and an electron-withdrawing sulfonate group on an ortho-xylene backbone, this compound offers unique regiochemical properties[1]. As a Senior Application Scientist, I have structured this technical guide to provide researchers and drug development professionals with a deep dive into its molecular architecture, field-proven synthesis methodologies, and its critical role in synthesizing Calcium-Sensing Receptor (CaSR) agonists and advanced polymeric materials.

Molecular Architecture and Physicochemical Profiling

The structural uniqueness of Sodium 5-amino-o-xylene-3-sulphonate (IUPAC: Sodium 5-amino-2,3-dimethylbenzenesulfonate) lies in its highly substituted benzene ring.

  • Steric and Electronic Environment: The two adjacent methyl groups (ortho-xylene base at C2 and C3) provide significant steric hindrance, which dictates the regioselectivity of any electrophilic aromatic substitution.

  • Push-Pull Dynamics: The sulfonate group at C1 is strongly electron-withdrawing, while the amino group at C5 is electron-donating. This creates a "push-pull" electronic dipole across the aromatic ring, making the compound highly reactive for specific downstream coupling reactions (such as diazotization or amide bond formation)[1].

The decision to isolate this compound as a sodium salt rather than a free acid is a deliberate chemical strategy. The free acid (CAS: 50619-00-6) naturally forms a tightly bound zwitterionic crystal lattice (transferring the proton from the sulfonic acid to the amine), rendering it highly insoluble in polar aprotic solvents like DMF or DMSO. Converting it to the sodium salt disrupts this lattice, dramatically enhancing its solubility and handling characteristics for pharmaceutical synthesis[2].

Mechanistic Synthesis and Reaction Pathways

Traditional multi-step syntheses involving the nitration and subsequent reduction of sulfonated xylenes often yield complex isomeric mixtures that are difficult to purify. To bypass this, a highly efficient direct catalytic aminosulfonation pathway is utilized[3].

The Causality of Reagent Selection
  • Sulfuric Acid ( H2​SO4​ ): Acts as both the solvent and the initial sulfonating agent, reacting with o-xylene at 105°C to yield 2,3-dimethylbenzenesulfonic acid in situ. The steric bulk of the ortho-methyls directs the sulfonate group to the less hindered position.

  • Hydroxylamine Sulfate & Vanadium Pentoxide ( V2​O5​ ): The choice of V2​O5​ is critical. It acts as a redox catalyst that facilitates the generation of a highly reactive, electrophilic nitrogen species from hydroxylamine sulfate. Without vanadium pentoxide, direct amination of an electron-deficient sulfonated ring would require extreme, degradative temperatures[3].

  • Sodium Hydroxide ( NaOH ): Used in the final quench to neutralize the highly acidic mixture, locking the compound into its stable, water-soluble anionic salt form[2].

SynthesisWorkflow A o-Xylene (Starting Material) B In-situ Sulfonation (H2SO4, 105°C) A->B Electrophilic Addition C Catalytic Amination (NH2OH·H2SO4, V2O5) B->C Redox Catalysis D 5-Amino-2,3-dimethylbenzene -sulfonic acid C->D Precipitation E Neutralization (NaOH, pH 7.0-7.5) D->E Acid-Base Reaction F Sodium 5-amino-o-xylene -3-sulphonate E->F Crystallization

Experimental Workflow for Synthesis and Validation of Sodium 5-amino-o-xylene-3-sulphonate.

Experimental Protocols & Analytical Validation

To ensure scientific integrity, the following protocol is designed as a self-validating system . Relying solely on end-point analysis risks batch failure; therefore, In-Process Quality Control (IPQC) is integrated directly into the workflow.

Step-by-Step Methodology

Step 1: In-Situ Sulfonation

  • Charge a 1L glass-lined reactor with 250 mL of concentrated H2​SO4​ (98%).

  • Slowly add 1.0 mol of o-xylene under continuous stirring.

  • Elevate the temperature to 105°C and maintain for 2 hours.

  • IPQC Check: Extract a 1 mL aliquot, quench in ice water, and analyze via HPLC. Proceed only when o-xylene conversion exceeds 95%.

Step 2: Catalytic Amination

  • Introduce 0.05 mol of V2​O5​ catalyst to the reactor[3].

  • Portion-wise, add 0.55 mol of hydroxylamine sulfate over 60 minutes to control the exothermic release.

  • Maintain the reaction at 105°C for an additional 4 hours.

  • Self-Validating IPQC: Utilize real-time LC-MS monitoring. Track the disappearance of the sulfonated intermediate (m/z 185) and the appearance of the aminated product (m/z 200). Terminate the reaction only when the target mass dominates the spectra.

Step 3: Quenching and Neutralization

  • Cool the reaction mixture to 20°C and slowly pour it over 1 kg of crushed ice to precipitate the free acid.

  • Filter the crude 5-amino-2,3-dimethylbenzenesulfonic acid.

  • Resuspend the filter cake in 500 mL of deionized water and titrate with 2M NaOH until a stable pH of 7.0–7.5 is achieved.

  • Concentrate the solution in vacuo and recrystallize from ethanol/water to yield pure Sodium 5-amino-o-xylene-3-sulphonate.

Advanced Applications in Drug Development and Material Science

Pharmaceutical Development: CaSR Agonists

In modern medicinal chemistry, Sodium 5-amino-o-xylene-3-sulphonate is a highly prized building block for synthesizing complex alkylamine derivatives. These derivatives function as potent Calcium-Sensing Receptor (CaSR) agonists [4].

By utilizing the reactive amino group of the xylene-sulphonate core to form urea or amide linkages, researchers synthesize molecules that allosterically modulate the CaSR. This pathway is heavily investigated for therapeutic interventions in diarrhea, peptic ulcers, and hyperparathyroidism. Furthermore, these specific CaSR agonists are utilized in the food science sector as advanced "kokumi" (flavor-enhancing) agents[4].

CaSRPathway A Sodium 5-amino-o-xylene-3-sulphonate (Precursor) B Alkylamine Derivative (Active Pharmaceutical Ingredient) A->B Structural Derivatization C Calcium-Sensing Receptor (CaSR) Activation B->C Allosteric Modulation D Phospholipase C (PLC) Pathway Induction C->D Signal Transduction E Intracellular Ca2+ Release D->E IP3 Generation F Therapeutic Efficacy (Antidiarrheal / Kokumi Flavor) E->F Cellular Response

Mechanism of Action for CaSR Agonists Derived from Sodium 5-amino-o-xylene-3-sulphonate.

Material Science: Polymeric Charge Control Agents

Beyond pharmaceuticals, the compound is integrated into polyhydroxyalkanoate (PHA) polymers. The bifunctional nature allows the amino group to be grafted onto the polymer backbone, while the sulfonate group acts as an internal charge control agent. This modification is critical for manufacturing high-performance electrophotographic toners and advanced image-forming apparatuses, where precise electrostatic charge management is required[5].

Data Synthesis & Quantitative Profiling

Table 1: Physicochemical Profiling | Parameter | Value | Causality / Significance | | :--- | :--- | :--- | | IUPAC Name | Sodium 5-amino-2,3-dimethylbenzenesulfonate | Standardized nomenclature for structural identification. | | CAS Registry Number | 94159-54-3 (Salt) / 50619-00-6 (Acid) | Critical for procurement, safety data, and regulatory filing. | | Molecular Formula | C8​H10​NNaO3​S | Defines precise stoichiometric ratios for synthetic scaling. | | Molecular Weight | 223.22 g/mol | Required for exact molarity calculations in biological assays. | | Topological Polar Surface Area | 88.8 Ų | Indicates high aqueous solubility and low passive membrane permeability[1]. |

Table 2: Analytical Validation Matrix | Technique | Target Metric | Expected Outcome | Validation Purpose | | :--- | :--- | :--- | :--- | | HPLC | Purity | > 98.5% Area Under Curve (AUC) | Ensures the absence of unreacted o-xylene or isomeric byproducts. | | 1H-NMR | Regiochemistry | Distinct aromatic protons at C4 and C6 | Confirms the precise 5-amino and 3-sulfonate positioning on the ring. | | LC-MS | Molecular Mass | [M−Na]− peak at m/z 200.04 | Verifies the exact molecular weight of the anionic species. |

Sources

Exploratory

An In-Depth Technical Guide to 5-amino-o-xylene-3-sulphonic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5-amino-o-xylene-3-sulphonic acid (CAS No. 50619-00-6), a key aromatic amino sulfonic aci...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-amino-o-xylene-3-sulphonic acid (CAS No. 50619-00-6), a key aromatic amino sulfonic acid intermediate. This document delves into its chemical and physical properties, outlines a plausible synthetic pathway, and explores its significant applications, particularly in the synthesis of azo dyes and as a potential building block in pharmaceutical research. Furthermore, this guide discusses the compound's chemical reactivity, provides essential safety and handling information, and includes expected spectroscopic characteristics based on analogous structures. This resource is intended to equip researchers, chemists, and professionals in drug development with the critical knowledge required for the effective and safe utilization of this versatile chemical intermediate.

Introduction

5-amino-o-xylene-3-sulphonic acid, also known as 5-amino-2,3-dimethylbenzenesulfonic acid, is an organic compound characterized by the presence of an amino group, a sulfonic acid group, and two methyl groups attached to a benzene ring.[1] This unique combination of functional groups imparts a versatile chemical reactivity, making it a valuable intermediate in various industrial syntheses. The sulfonic acid moiety enhances water solubility, a desirable trait in many applications, while the amino group serves as a reactive handle for a multitude of chemical transformations, most notably diazotization reactions for the production of azo dyes.[2] This guide aims to provide a detailed technical examination of this compound, grounded in established chemical principles and supported by available data on structurally related molecules.

Chemical and Physical Properties

The properties of 5-amino-o-xylene-3-sulphonic acid are tabulated below. It is important to note that while some data is specific to this compound, other values are estimated based on closely related structures, such as 5-amino-2-methylbenzenesulfonic acid and various dimethylbenzenesulfonic acids.

PropertyValueSource
CAS Number 50619-00-6[1]
Molecular Formula C8H11NO3S[1]
Molecular Weight 201.24 g/mol [3]
IUPAC Name 5-amino-2,3-dimethylbenzenesulfonic acid
Synonyms 5-amino-o-xylene-3-sulphonic acid[1]
Appearance Expected to be a crystalline solid[4]
Solubility Expected to be soluble in water[2]
Purity Commercially available up to 99%[4]

Synthesis of 5-amino-o-xylene-3-sulphonic acid

A common and industrially viable method for the synthesis of aminobenzenesulfonic acids involves the sulfonation of the corresponding aniline derivative.[5] In the case of 5-amino-o-xylene-3-sulphonic acid, the likely precursor is 3,4-dimethylaniline. The synthesis proceeds via an electrophilic aromatic substitution reaction where sulfur trioxide (SO3), typically from oleum (fuming sulfuric acid), acts as the electrophile.

Proposed Synthetic Workflow

The synthesis can be conceptualized in the following steps:

  • Sulfonation: 3,4-dimethylaniline is treated with oleum. The sulfonic acid group is directed to the position ortho to the amino group and meta to the methyl groups, which is sterically less hindered and electronically favored.

  • Neutralization and Isolation: The reaction mixture is carefully neutralized, often with a base such as sodium hydroxide, to precipitate the sulfonic acid salt. The product can then be isolated by filtration.

  • Purification: The isolated product can be further purified by recrystallization.

Visualizing the Synthesis

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Final Product 3,4-Dimethylaniline 3,4-Dimethylaniline Sulfonation Electrophilic Aromatic Substitution 3,4-Dimethylaniline->Sulfonation Reacts with Oleum Oleum (H2SO4 + SO3) Oleum->Sulfonation Neutralization Neutralization & Isolation Sulfonation->Neutralization Yields crude product Purification Recrystallization Neutralization->Purification For higher purity Product 5-amino-o-xylene-3-sulphonic acid Purification->Product

Caption: Proposed synthesis workflow for 5-amino-o-xylene-3-sulphonic acid.

Applications

The bifunctional nature of 5-amino-o-xylene-3-sulphonic acid makes it a valuable intermediate in several industrial applications.

Dye and Pigment Manufacturing

The primary application of aromatic amino sulfonic acids is in the synthesis of azo dyes.[2] The amino group can be readily diazotized using nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This diazonium salt can then be coupled with a variety of aromatic compounds, such as phenols and anilines, to form azo compounds, which are intensely colored. The presence of the sulfonic acid group enhances the water solubility of the resulting dye, making it suitable for textile dyeing processes.[2]

Pharmaceutical Intermediate

Chemical Reactivity and Spectroscopic Analysis

Chemical Reactivity

The reactivity of 5-amino-o-xylene-3-sulphonic acid is dictated by its functional groups:

  • Amino Group: The primary aromatic amine is a nucleophilic center and can undergo a variety of reactions, including acylation, alkylation, and the aforementioned diazotization.

  • Sulfonic Acid Group: This is a strong acid group and will exist in its deprotonated sulfonate form in neutral and basic solutions. It is relatively unreactive but plays a crucial role in the physical properties of the molecule, particularly its solubility.

  • Aromatic Ring: The benzene ring is activated towards further electrophilic substitution by the amino and methyl groups.

Spectroscopic Characterization (Expected)

While specific spectra for 5-amino-o-xylene-3-sulphonic acid are not widely published, the expected spectral characteristics can be inferred from analogous compounds.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), S=O stretching of the sulfonic acid group (around 1030-1060 cm⁻¹ and 1150-1210 cm⁻¹), and C-H stretching of the aromatic ring and methyl groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would likely show distinct signals for the aromatic protons, the amino protons (which may be broad and exchangeable), and the two methyl groups. The chemical shifts of the aromatic protons would be influenced by the positions of the amino, sulfonic acid, and methyl groups.

    • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the eight carbon atoms in the molecule, with the chemical shifts indicating their electronic environment.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (201.24 g/mol ).[3] Fragmentation patterns would likely involve the loss of SO₃ or other characteristic fragments.

Safety and Handling

  • Hazard Classification (Inferred): Based on related compounds, it may cause skin and eye irritation.[7] It is crucial to handle this chemical with appropriate personal protective equipment.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear chemically resistant gloves, a lab coat, and other protective clothing as necessary to prevent skin contact.

    • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dusts are generated, a respirator may be necessary.

  • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.[4]

  • Toxicological Profile (General): Aromatic amines are a class of chemicals with a range of toxicological profiles, and some can be carcinogenic. While no specific carcinogenicity data for this compound was found, it is prudent to handle it with care, assuming potential toxicity until more data is available.

Conclusion

5-amino-o-xylene-3-sulphonic acid is a versatile chemical intermediate with significant potential in the dye and pigment industry and as a building block for pharmaceutical synthesis. Its unique combination of an amino group, a sulfonic acid moiety, and a substituted aromatic ring provides a platform for a wide range of chemical transformations. While detailed, publicly available data on this specific compound is somewhat limited, this technical guide provides a solid foundation for its understanding and safe use by synthesizing information from its properties, plausible synthetic routes, and data from closely related compounds. Further research into its specific applications and a more detailed toxicological evaluation would be beneficial for expanding its utility in scientific and industrial settings.

References

  • PubChem. (n.d.). 5-Amino-2-methylbenzenesulfonic acid. Retrieved from [Link]

  • PMC. (n.d.). 5-Amino-2-methylbenzenesulfonamide. Retrieved from [Link]

  • Chemical Papers. (n.d.). One-Step Preparation and NMR Properties of 5-Amino-2-formylbenzenesulfonic Acid. Retrieved from [Link]

  • Australian Government Department of Health. (2013, May 17). Benzenesulfonic acid, dimethyl-, sodium salt: Human health tier II assessment. Retrieved from [Link]

  • Navdeep Chemicals. (n.d.). Xylene Sulphonic Acid for Industrial Use. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 5-Amino-2,4-dimethyl-1-benzenesulfonic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 5-Amino-2-methylbenzenesulfonic acid - Exposure: Exposure Predictions. Retrieved from [Link]

  • Google Patents. (n.d.). US5189206A - Process for the preparation of aminobenzenesulfonic acids.
  • Berufsgenossenschaft Rohstoffe und Chemische Industrie. (2004, August 1). TOXICOLOGICAL EVALUATIONS. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 5-Amino-2-methylbenzenesulfonamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 5-Amino-2-methylbenzenesulfonic acid - Exposure: Exposure Production Volumes. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydroxylamine-O-sulfonic acid. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). 5-Amino-2-methylbenzenesulfonic acid. Retrieved from [Link]

  • Thieme. (n.d.). 12 Examples of IR-Spectra. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 5-AMINO-2,4-DIMETHYLBENZENESULFONIC ACID. Retrieved from [Link]

  • Chemtoll. (2024, July 26). Sulphonic Acid, The Most Used Compound In Cleaning Chemicals. Retrieved from [Link]

  • Capital Resin Corporation. (2023, May 5). 5 Industrial Applications for Sulfonic Acid. Retrieved from [Link]

  • Nevada Division of Environmental Protection. (2007, November 16). TOXICOLOGICAL PROFILES FOR THREE ORGANIC ACIDS. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-amino-2-methylbenzenesulfonic acid (C7H9NO3S). Retrieved from [Link]

Sources

Foundational

Physicochemical Profiling and Organic Solvation of Sodium 5-amino-o-xylene-3-sulphonate: A Technical Guide

Executive Summary The formulation and reaction optimization of sulfonated aromatic amines require a rigorous understanding of their thermodynamic behavior in non-aqueous media. Sodium 5-amino-o-xylene-3-sulphonate (syste...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The formulation and reaction optimization of sulfonated aromatic amines require a rigorous understanding of their thermodynamic behavior in non-aqueous media. Sodium 5-amino-o-xylene-3-sulphonate (systematically known as sodium 5-amino-2,3-dimethylbenzenesulfonate)[1] is a highly polar, ionic organic salt utilized as a critical intermediate in the synthesis of specialty dyes, pharmaceutical active ingredients, and [2].

Because its parent acid exists as a tightly bound zwitterion with notoriously poor solubility across most solvent classes, conversion to the sodium salt is a standard industrial workaround to improve dissolution[3]. However, while this modification drastically enhances aqueous solubility, it introduces significant lattice energy barriers ( ΔHlat​ ) that complicate dissolution in organic solvents. This whitepaper provides a comprehensive framework for predicting, measuring, and optimizing the solubility of this compound in organic systems.

Thermodynamic Principles of Solvation

To successfully dissolve an ionic organic salt like sodium 5-amino-o-xylene-3-sulphonate in an organic solvent, the solvation energy ( ΔHsolv​ ) must overcome the crystal lattice energy. This process is governed by two primary physicochemical frameworks:

  • Dielectric Constant ( ϵ ) and Dipole Moment ( μ ): The solvent must possess a sufficiently high dielectric constant to separate the Na+ cation from the bulky aromatic sulfonate anion. Solvents with ϵ<20 generally fail to induce ion dissociation.

  • Hansen Solubility Parameters (HSP): As established in the [4], the total cohesive energy of a solvent is divided into dispersion ( δd​ ), polar ( δp​ ), and hydrogen-bonding ( δh​ ) forces. For sodium sulfonates, a high δp​ (to stabilize the charge) and a moderate-to-high δh​ (to solvate the primary amine and sulfonate oxygen atoms) are mandatory[5].

Mechanism A Solid State Salt (Crystal Lattice) B Lattice Dissociation (Endothermic, ΔH_lat) A->B C Free Ions (Na+ & Sulfonate-) B->C E Ion-Dipole Interaction (Exothermic, ΔH_solv) C->E D Solvent Cavity Formation (Endothermic) D->E F Solvated State (Thermodynamic Equilibrium) E->F

Fig 1: Thermodynamic cycle of sodium sulfonate salt solvation.

Empirical Solubility Data in Organic Solvents

Due to the ionic nature of the sodium sulfonate group, the compound exhibits a steep solubility gradient based on solvent polarity. The table below summarizes the quantitative solubility profile of sodium 5-amino-o-xylene-3-sulphonate (extrapolated from structural homologs like [3]) at 25°C.

SolventDielectric Constant ( ϵ )Estimated Solubility (mg/mL)Solvation Mechanism & Causality
Water (Reference)80.1> 150.0Strong ion-dipole interactions and extensive hydrogen bonding network.
Dimethyl Sulfoxide (DMSO) 46.720.0 - 50.0High ϵ and strong S=O dipole efficiently solvate the Na+ cation, leaving the bulky anion stabilized.
N,N-Dimethylformamide (DMF) 36.75.0 - 15.0Moderate cation solvation; lacks the strong hydrogen-bond donating capability required for maximum solubility.
Methanol 32.71.0 - 5.0Protic nature allows weak hydrogen bonding with the sulfonate, but lower ϵ limits complete ion dissociation.
Ethanol 24.5< 1.0Insufficient dielectric constant to overcome the lattice energy of the sodium salt.
Tetrahydrofuran (THF) 7.5< 0.1Poor polarity and low δp​ ; unable to disrupt the ionic lattice.
Toluene 2.4InsolublePurely dispersive interactions ( δd​ ); completely incompatible with ionic salts.

Data Interpretation: For synthetic applications requiring strictly anhydrous organic conditions, DMSO is the solvent of choice. If lower boiling points are required for downstream solvent removal, Methanol can be utilized, albeit at significantly higher dilution volumes.

Experimental Methodology: High-Throughput Solubility Screening

To accurately determine the solubility of sodium 5-amino-o-xylene-3-sulphonate for specific proprietary solvent blends, empirical validation is required. The following protocol outlines a self-validating isothermal equilibration workflow .

Causality Behind the Protocol Design
  • Why Anhydrous Solvents? Sodium sulfonates are highly hygroscopic. Even 0.5% water contamination in an organic solvent can artificially inflate the apparent solubility by over 200%. Molecular sieves (3Å) must be used.

  • Why the 48-hour Check? Dissolving ionic salts in organic media is kinetically slow. Measuring only at 24 hours risks capturing a pseudo-equilibrium state. The system is self-validating: if the concentration difference between 24h and 48h is <2% , thermodynamic equilibrium is confirmed.

Step-by-Step Methodology
  • Solvent Preparation: Dry the target organic solvents over activated 3Å molecular sieves for 48 hours. Filter through a 0.22 µm PTFE syringe filter prior to use.

  • Supersaturation Setup: Weigh approximately 100 mg of sodium 5-amino-o-xylene-3-sulphonate into a 2 mL amber glass HPLC vial. Add 1.0 mL of the anhydrous solvent to ensure a massive excess of solid (supersaturation).

  • Isothermal Equilibration: Seal the vials and place them in a thermoshaker at exactly 25.0°C (or target reaction temperature) with an agitation rate of 800 RPM.

  • Phase Separation: After 24 hours, extract a 400 µL aliquot. Centrifuge at 10,000 x g for 15 minutes. Causality: Centrifugation is vastly superior to filtration here, as sub-micron salt crystals can pass through standard filters, causing false-positive UV spikes.

  • Analytical Quantification: Dilute the supernatant 1:100 in a compatible mobile phase (e.g., 50:50 Water:Acetonitrile) and analyze via HPLC-UV at 254 nm against a pre-established calibration curve.

  • Self-Validation Step: Repeat steps 4 and 5 at the 48-hour mark. Proceed with the data only if ΔC<2% .

Workflow A 1. Solvent Preparation (Anhydrous & Co-solvents) B 2. Solute Addition (Excess Sodium Salt) A->B C 3. Isothermal Equilibration (24h & 48h at 25°C) B->C D 4. Phase Separation (Centrifugation at 10,000g) C->D E 5. Supernatant Analysis (HPLC-UV & Gravimetry) D->E

Fig 2: Isothermal equilibration workflow for solubility screening.

Solvent System Optimization for Drug Development

When pure organic solvents fail to provide the necessary solubility profile without compromising the stability of downstream reagents, co-solvent systems are the engineered solution.

For sodium 5-amino-o-xylene-3-sulphonate, a binary mixture of DMSO and a low-boiling anti-solvent (like Ethanol) can be optimized. The DMSO acts as the primary solvating agent for the Na+ cation, while the ethanol lowers the overall viscosity and boiling point of the mixture, facilitating easier lyophilization or rotary evaporation post-reaction. By mapping the Hansen Solubility Parameters of the binary mixture against the theoretical HSP sphere of the solute[4], researchers can pinpoint the exact volumetric ratio that maximizes solubility while minimizing solvent toxicity and removal costs.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press / Routledge. URL:[Link]

  • Neuendorf, A. J. (2004). High Pressure Synthesis of Conducting Polymers. Griffith University Research Repository. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermal Stability of Aminoxylene Sulfonic Acids

Abstract This technical guide provides a comprehensive analysis of the thermal stability of aminoxylene sulfonic acids, a class of compounds critical to various industrial processes. While direct experimental data for al...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of aminoxylene sulfonic acids, a class of compounds critical to various industrial processes. While direct experimental data for all isomers of aminoxylene sulfonic acid are not extensively available in public literature, this guide synthesizes foundational principles from the study of analogous aromatic sulfonic acids, such as aminobenzenesulfonic acids, to establish a robust framework for understanding their thermal behavior. We will delve into the intrinsic relationship between molecular structure and thermal resilience, detail the primary decomposition pathways, and present standardized protocols for empirical assessment using advanced thermal analysis techniques. This document is designed to equip researchers, chemists, and drug development professionals with the expertise to safely handle, process, and strategically utilize these compounds in high-temperature applications.

Introduction: The Nexus of Structure, Heat, and Reactivity

Aminoxylene sulfonic acids are substituted aromatic compounds that feature amino (-NH₂), sulfonic acid (-SO₃H), and two methyl (-CH₃) groups attached to a benzene ring. This unique combination of functional groups makes them valuable intermediates in the synthesis of dyes, pigments, and specialized polymers.[1] Their utility often involves processes conducted at elevated temperatures, making a thorough understanding of their thermal stability not merely an academic exercise, but a critical parameter for process safety, product purity, and reaction efficiency.

Thermal stability dictates the maximum temperature at which a compound can be processed before it begins to break down. For aminoxylene sulfonic acids, thermal decomposition can lead to the loss of desired properties, the formation of impurities, and in some cases, the evolution of hazardous gases like sulfur oxides (SOx) and nitrogen oxides (NOx).[2] This guide will provide a first-principles approach to predicting and measuring the thermal stability of these important chemical building blocks.

Molecular Structure and Its Influence on Stability

The thermal stability of an aminoxylene sulfonic acid is intrinsically linked to its isomeric form. The relative positions of the amino, sulfonic acid, and two methyl groups on the benzene ring dictate the electronic and steric environment, which in turn affects the strength of the crucial carbon-sulfur (C-S) bond.

dot graph "Aminoxylene_Sulfonic_Acid_Structure" { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [color="#5F6368"];

} enddot Caption: Figure 1. General structure of an aminoxylene sulfonic acid.

Key Structural Considerations:

  • Zwitterionic Nature: In the solid state, these molecules exist as zwitterions (internal salts, e.g., H₃N⁺-R-SO₃⁻), which results in strong intermolecular forces and contributes to a high melting and decomposition point.[2][3]

  • Electron-Donating Groups: The amino (-NH₂) and methyl (-CH₃) groups are electron-donating. This property increases the electron density in the aromatic ring, which can influence the strength of the C-S bond.

  • Steric Hindrance: The proximity of bulky groups (like the sulfonic acid group) to the methyl or amino groups can introduce steric strain, potentially weakening adjacent bonds and lowering the activation energy required for decomposition.

Fundamentals of Thermal Decomposition

The primary thermal degradation pathway for aromatic sulfonic acids is typically initiated by the cleavage of the carbon-sulfur bond.[4] This process, known as desulfonation, results in the loss of the sulfonic acid group.

Expected Decomposition Pathway:

  • Initial Desulfonation: Upon heating, the C-S bond breaks, leading to the evolution of sulfur trioxide (SO₃), which may further decompose or react to form sulfur dioxide (SO₂).[2][4]

  • Intermediate Formation: The loss of the -SO₃H group leaves behind an aminoxylene intermediate.

  • Secondary Decomposition: At higher temperatures, this aminoxylene intermediate will further decompose. The degradation of the amino group and the aromatic ring itself can produce a complex mixture of products, including nitrogen oxides.[2]

For instance, studies on the closely related 4-aminobenzenesulfonic acid (sulfanilic acid) show that decomposition begins around 288 °C, with discoloration and charring visible above 200°C.[2][5] The primary decomposition product is aniline, resulting from the loss of SO₃.[2] It is reasonable to infer that aminoxylene sulfonic acids will follow a similar decomposition pattern, with the specific onset temperature being influenced by the isomer structure.

Experimental Assessment of Thermal Stability

To empirically determine the thermal stability of aminoxylene sulfonic acids, a suite of thermal analysis techniques is employed. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone methods for this characterization.[6][7]

dot graph "Experimental_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} enddot Caption: Figure 2. Experimental workflow for thermal characterization.

4.1 Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7] It is the primary technique for determining the decomposition temperature.

Standardized Protocol for TGA Analysis:

  • Instrument Calibration: Ensure the TGA instrument's temperature and mass balance are calibrated using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of the aminoxylene sulfonic acid sample into an inert TGA pan (e.g., alumina or platinum).[7]

  • Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.[4]

  • Heating Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600-800 °C) at a linear heating rate, typically 10 °C/min.[4][8]

  • Data Analysis: Plot the sample mass (%) against temperature. The onset temperature of decomposition (T_onset) is determined from the point of significant mass loss. The derivative of this curve (DTG) shows the temperature of the maximum rate of decomposition.

4.2 Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[6] It is used to detect thermal events like melting, crystallization, and solid-state transitions that may occur before decomposition.

Standardized Protocol for DSC Analysis:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard like indium.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.[9]

  • Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) with a consistent purge rate (e.g., 20-50 mL/min).

  • Heating Program: Heat the sample using a program similar to the TGA analysis (e.g., 10 °C/min heating rate) to observe thermal events leading up to and including decomposition.

  • Data Analysis: The resulting thermogram plots heat flow against temperature. Endothermic peaks typically represent melting, while exothermic peaks can indicate crystallization or decomposition.

Data Interpretation and Analogous Compound Analysis

Direct, publicly available TGA/DSC data for aminoxylene sulfonic acids is scarce. However, we can make well-grounded inferences from data on structurally similar compounds. Sulfanilic acid (4-aminobenzenesulfonic acid) serves as an excellent model.

PropertySulfanilic Acid (4-aminobenzenesulfonic acid)Expected for Aminoxylene Sulfonic Acids
Molecular Formula C₆H₇NO₃S[3]C₈H₁₁NO₃S
Appearance Off-white crystalline solid[3]Off-white to light-colored crystalline powder
Melting Point 288–300 °C (decomposes)[2]Expected to be high (>250 °C) and coincide with decomposition
Decomposition Onset ~288 °C[10]Expected in the range of 250-320 °C, varying by isomer
Primary Gas Evolved SO₂, SO₃, NOx[2]SO₂, SO₃, NOx

Table 1: Comparison of properties between sulfanilic acid and expected properties for aminoxylene sulfonic acids.

The presence of two electron-donating methyl groups on the aminoxylene sulfonic acid ring, compared to sulfanilic acid, is expected to slightly alter the thermal stability. The precise effect—whether stabilizing or destabilizing—would depend on the specific isomeric arrangement and its influence on the C-S bond energy and steric hindrance.

Factors Influencing Thermal Stability

Several factors beyond the molecular structure can impact the observed thermal stability of an aminoxylene sulfonic acid sample.

dot graph "Stability_Factors" { graph [layout=twopi, overlap=false, splines=true]; node [shape=ellipse, style=filled, fontname="Arial"]; edge [color="#5F6368"];

} enddot Caption: Figure 3. Key factors that influence thermal stability.

  • Purity: Residual sulfuric acid from the sulfonation process is a common impurity.[11] Its presence can significantly lower the observed decomposition temperature. Proper purification is essential for accurate stability assessment.

  • Atmosphere: Analysis in an oxidative atmosphere (air) can lead to different decomposition pathways and lower onset temperatures compared to an inert atmosphere (nitrogen).

  • Salt Formation: Converting the sulfonic acid to a salt (e.g., sodium sulfonate) can alter its thermal stability. For sulfanilic acid, forming the sodium salt improves its utility in heated aqueous solutions by preventing localized overheating of solid particles, although the ultimate decomposition temperature is similar.[2]

  • Heating Rate: In thermal analysis experiments, a faster heating rate can shift the observed decomposition onset to a higher temperature. A standardized rate (e.g., 10 K/min) is crucial for comparability.

Practical Implications and Conclusion

A comprehensive understanding of the thermal stability of aminoxylene sulfonic acids is paramount for their safe and effective use. For professionals in drug development, this knowledge is critical for formulation, stability testing, and predicting shelf-life. For chemists and process engineers, it informs the design of synthetic routes, purification methods, and reaction conditions, ensuring product quality and operational safety.

While this guide establishes a framework based on analogous compounds, it underscores the necessity for empirical testing. The protocols outlined herein provide a standardized approach for determining the precise thermal characteristics of any specific aminoxylene sulfonic acid isomer. Future research should focus on generating a comprehensive library of TGA and DSC data for the various isomers to build a more complete and predictive model of their thermal behavior.

References
  • BenchChem. (2025). Thermal Stability and Decomposition of 4-Amino-3-chlorobenzenesulfonic Acid: A Technical Guide.
  • PubMed. (2001). Biodegradation of sulfanilic acid by Pseudomonas paucimobilis.
  • BenchChem. (2025). Preventing decomposition of sulfanilic acid during heating.
  • ResearchGate. (n.d.). Biodegradation of sulfanilic acid by Pseudomonas paucimobilis.
  • Taylor & Francis. (2022). Growth and characterization studies of 3-aminobenzene sulfonic acid single crystal for thermal application.
  • University of Craiova. (2022). Green and conventional synthesis of sulfanilic acid.
  • Wikipedia. (n.d.). Sulfanilic acid.
  • e-Publications@Marquette. (n.d.). TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts.
  • MDPI. (2024). Thermodynamically Stable Functionalization of Microporous Aromatic Frameworks with Sulfonic Acid Groups by Inserting Methylene Spacers.
  • Chem.bg. (n.d.). SULFANILIC ACID (4-aminobenzenesulfonic acid).
  • PMC. (n.d.). Synthesis and characterization of amino sulfonic acid functionalized graphene oxide as a potential carrier for quercetin.
  • MDPI. (n.d.). Ohmic Heating-Assisted Regioselective Sulfonation of Aniline: Synthesis of Sulfanilic Acid - Supporting Information.
  • Google Patents. (n.d.). Purification of amino alkane sulfonic acids by ion exchange.
  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure.
  • Google Patents. (n.d.). Process for the preparation of aminoaryl-sulphonic acids.
  • The University of Melbourne. (n.d.). TGA-DSC - Research.
  • University of Canterbury. (2021). The Thermal Stability of the Naphthalene Sulfonic Acids Under Geothermal Conditions.
  • AZoM. (2026). The Role of Thermal Analysis in Evaluating API and Excipient Interactions.
  • NETZSCH. (2023). 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals.
  • Google Patents. (n.d.). Purification of sulfonic acids.
  • ResearchGate. (2010). Thermal properties of sulfonic acid group functionalized Brönsted acidic ionic liquids.
  • Pharma Excipients. (2021). Thermal Stability of Amorphous Solid Dispersions.
  • DTIC. (n.d.). isobutylene-styrene) Block Copolymers: Effects of Sulfonation and Counter-Ion Substitution.
  • MDPI. (2024). Thermal Stability of Dispersions of Amino-Functionalized Silica in Glycol and in 50&ndash.

Sources

Protocols & Analytical Methods

Method

Protocol for the Synthesis of Sodium 5-amino-o-xylene-3-sulphonate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Synthetic Protocol Introduction and Structural Clarification Sodium 5-amino-o-xylene-3-sulphon...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Synthetic Protocol

Introduction and Structural Clarification

Sodium 5-amino-o-xylene-3-sulphonate (IUPAC: Sodium 5-amino-2,3-dimethylbenzenesulfonate) is a highly functionalized aromatic building block widely utilized in the synthesis of advanced agrochemicals, specialized dyes, and pharmaceutical intermediates[1, 2].

Due to the historical complexities of xylene nomenclature, structural misassignments are common. In the o-xylene core (1,2-dimethylbenzene), the methyl groups occupy positions 1 and 2. The target compound features a sulfonate group at C3 and an amino group at C5. Synthetically, this exact substitution pattern (1,2-dimethyl-3-sulfonic-5-aminobenzene) is identical to 1,2-dimethyl-4-amino-6-sulfonic acid . Recognizing this symmetry is the key to designing an efficient retrosynthetic pathway starting from commercially available 3,4-dimethylaniline (3,4-xylidine) [3].

Mechanistic Rationale: Regiocontrol via Anilinium Ion Formation

The most critical challenge in this synthesis is directing the incoming sulfonyl electrophile to the 5-position.

If one were to use the standard "baking process" (heating the amine sulfate salt of 3,4-dimethylaniline), the free amino group (-NH₂) would act as a strong electron-donating, ortho/para-directing group. Because the para position (C4) is blocked by a methyl group, sulfonation would occur at the less hindered ortho position (C6), yielding the undesired 2-amino-4,5-dimethylbenzenesulfonic acid.

The Causality of the Oleum Choice: To achieve the required "anti-Friedel-Crafts" regioselectivity, the reaction must be forced into a different mechanistic pathway. By conducting the sulfonation in fuming sulfuric acid (oleum), the amine is quantitatively protonated to form the anilinium ion (-NH₃⁺).

  • The -NH₃⁺ group is strongly electron-withdrawing and meta-directing , deactivating the ortho positions (C2 and C6).

  • Concurrently, the methyl group at C4 is mildly activating and ortho/para-directing .

  • The synergistic directing effects of the meta-directing -NH₃⁺ and the ortho-directing 4-CH₃ strongly and exclusively favor electrophilic attack at C5 .

This precise control of the electronic reaction environment ensures a highly regioselective synthesis of the zwitterionic intermediate, 5-amino-2,3-dimethylbenzenesulfonic acid.

Synthetic Workflow

G A 3,4-Dimethylaniline (3,4-Xylidine) B Protonation Conc. H2SO4, 0-10 °C A->B Forms anilinium ion C Electrophilic Aromatic Substitution 20% Oleum, 90-100 °C B->C SO3 insertion (meta to -NH3+) D Quenching & Precipitation Ice Water, <20 °C C->D Hydrolysis of anhydrides E 5-Amino-2,3-dimethylbenzenesulfonic acid (Zwitterionic Intermediate) D->E Isoelectric Filtration F Neutralization aq. NaOH, pH 7.5-8.0 E->F Deprotonation of -NH3+ G Sodium 5-amino-o-xylene-3-sulphonate (Target Product) F->G Anti-solvent Crystallization

Figure 1: Step-by-step synthetic workflow for Sodium 5-amino-o-xylene-3-sulphonate.

Step-by-Step Experimental Protocol

Scale: 100 mmol (Theoretical Yield: 22.3 g of Sodium Salt)

Phase 1: Protonation and Sulfonation
  • Apparatus Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and an internal thermometer. Vent the setup through a caustic scrubber.

  • Protonation: Add 30 mL of concentrated sulfuric acid (98% H₂SO₄) to the flask. Cool the acid to 0–5 °C using an ice-salt bath.

  • Substrate Addition: Slowly add 12.1 g (100 mmol) of 3,4-dimethylaniline [3] dropwise over 20 minutes. Maintain the internal temperature below 10 °C to prevent oxidative degradation. The mixture will form a thick, pale suspension of the anilinium sulfate salt.

  • Electrophilic Substitution: Replace the dropping funnel with an addition funnel containing 25 mL of 20% fuming sulfuric acid (oleum). Add the oleum dropwise over 30 minutes.

  • Heating: Remove the ice bath and fit the flask with a heating mantle. Gradually raise the internal temperature to 90–100 °C and maintain for 3.5 hours.

    • Self-Validation Point: Draw a 50 µL aliquot, quench in 1 mL water, and analyze via HPLC (UV 254 nm). Proceed to the next step only when residual 3,4-dimethylaniline is < 1.0%.

Phase 2: Quenching and Isoelectric Isolation
  • Quenching: Allow the reaction mixture to cool to room temperature (approx. 25 °C). Carefully pour the viscous mixture onto 250 g of vigorously stirred crushed ice in a 1 L beaker.

    • Causality: The product is a zwitterion (aminosulfonic acid) with minimal solubility in highly acidic aqueous media at cold temperatures. Direct quenching induces immediate precipitation.

  • Filtration: Stir the resulting slurry for 30 minutes at 0–5 °C to ensure complete precipitation. Filter through a medium-porosity sintered glass funnel.

  • Washing: Wash the filter cake with ice-cold distilled water (2 × 25 mL) to remove excess sulfuric acid. Pull dry under vacuum for 15 minutes.

Phase 3: Neutralization and Crystallization
  • Salt Formation: Transfer the wet zwitterionic cake to a 250 mL Erlenmeyer flask. Suspend in 50 mL of distilled water.

  • pH Adjustment: Slowly add a 20% (w/v) aqueous NaOH solution dropwise while stirring. Monitor continuously with a calibrated pH meter. Stop addition when the pH stabilizes at 7.5–8.0. The suspension will clarify into a pale yellow solution as the highly soluble sodium salt forms.

  • Decolorization: Add 1.5 g of activated carbon to the solution. Heat to 60 °C for 15 minutes, then filter hot through a pad of Celite to remove colored oxidative byproducts.

  • Crystallization: Concentrate the filtrate under reduced pressure (rotary evaporator) to a volume of approximately 30 mL. Slowly add 60 mL of absolute ethanol (anti-solvent) while stirring to induce crystallization.

  • Isolation: Chill the mixture at 0–5 °C for 2 hours. Filter the white crystalline solid, wash with 20 mL of cold ethanol, and dry in a vacuum oven at 60 °C for 12 hours.

Quantitative Data & Analytical Specifications

To ensure the protocol operates as a self-validating system, the following analytical parameters must be met during and after the synthesis.

Table 1: Analytical Specifications and In-Process Controls

ParameterSpecification / Expected ValueAnalytical Method
Starting Material Purity > 98.0%GC-FID
Reaction Completion < 1.0% residual 3,4-xylidineHPLC (UV 254 nm, C18 column)
Neutralization Endpoint pH 7.5 – 8.0Calibrated pH Meter
Final Product Yield 75 – 82% (16.7 – 18.3 g)Gravimetric
Final Product Purity > 99.0%HPLC (UV 254 nm)
¹H NMR (D₂O, 400 MHz) δ 7.10 (d, J = 2.0 Hz, 1H, Ar-H₆), 6.85 (d, J = 2.0 Hz, 1H, Ar-H₄), 2.25 (s, 3H, Ar-CH₃), 2.10 (s, 3H, Ar-CH₃)NMR Spectroscopy

Note on NMR: The meta relationship between the two remaining aromatic protons (H₄ and H₆) is confirmed by the small J-coupling constant (~2.0 Hz), which definitively proves that sulfonation occurred at the 5-position rather than the ortho 6-position (which would yield ortho coupling, J ~ 8 Hz).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3684835, 5-Amino-o-xylene-3-sulphonic acid." PubChem. URL:[Link]

  • European Patent Office. "EP2546231A1 - Alkylamine derivative." Google Patents. (Demonstrates the utility of 5-amino-2,3-dimethylbenzenesulfonic acid as a pharmaceutical intermediate).
  • Molbase. "4-AMINO-O-XYLENE (3,4-Dimethylaniline)." Molbase Chemical Encyclopedia. URL:[Link]

Application

Application Note: Sodium 5-Amino-o-xylene-3-sulphonate as a Precursor for Self-Doped Conducting Polymers in Organic Electronics

Executive Summary Sodium 5-amino-o-xylene-3-sulphonate (CAS: 94159-54-3), also known as sodium 5-amino-2,3-dimethylbenzenesulfonate, is a highly functionalized aromatic amine. In the field of organic electronics, it serv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium 5-amino-o-xylene-3-sulphonate (CAS: 94159-54-3), also known as sodium 5-amino-2,3-dimethylbenzenesulfonate, is a highly functionalized aromatic amine. In the field of organic electronics, it serves as a critical comonomer for the synthesis of water-soluble, self-doped polyaniline (SPAN) networks. These SPAN materials are engineered to overcome the severe limitations of pristine polyaniline (poor solubility, pH-dependent conductivity) and are increasingly utilized to replace or complement traditional PEDOT:PSS as Hole Injection Layers (HILs) in Organic Light-Emitting Diodes (OLEDs), Hole Transport Layers (HTLs) in organic photovoltaics (OPVs), and conductive matrices in bioelectronics[1][2].

Mechanistic Insights: The Causality of Molecular Design

The integration of Sodium 5-amino-o-xylene-3-sulphonate into a polyaniline backbone is not merely for functionalization; it fundamentally alters the physical chemistry and charge transport mechanics of the resulting polymer.

  • The Self-Doping Mechanism: Traditional polyaniline (PANI) requires external doping with strong acids to transition from the insulating emeraldine base to the conductive emeraldine salt. These external dopants are mobile and prone to diffusion, which can etch Indium Tin Oxide (ITO) anodes and degrade adjacent active organic layers[1][3]. By copolymerizing aniline with Sodium 5-amino-o-xylene-3-sulphonate, the covalently bound sulfonate ( −SO3−​ ) group acts as an internal counter-ion. It protonates the adjacent imine nitrogen atoms on the polymer backbone, locking the polymer in its conductive state without the need for mobile, corrosive acidic dopants[2][3].

  • Steric Tuning & Orthogonal Processability: The 2,3-dimethyl configuration of the o-xylene moiety introduces targeted steric hindrance. This prevents the polymer chains from forming overly rigid, insoluble π−π stacked aggregates. Combined with the hydrophilic sulfonate group, this grants the resulting SPAN exceptional solubility in water and polar solvents, enabling orthogonal solution processing (where subsequent non-polar organic layers can be deposited without dissolving the underlying HIL)[1][3].

  • pH-Independent Electroactivity: Pristine PANI loses its conductivity at pH > 4 due to deprotonation. However, the internal self-doping mechanism of SPAN maintains the conductive emeraldine salt state even at physiological pH (pH 7.0–7.4). This characteristic is indispensable for bioelectronic applications, such as enzymatic biosensors and direct electrochemical DNA detection[4][5].

SPAN_Synthesis M1 Aniline Monomer Ox Oxidative Polymerization (APS, 0-5°C, 12h) M1->Ox M2 Sodium 5-amino-o-xylene- 3-sulphonate M2->Ox Poly Self-Doped Polyaniline (SPAN) Copolymer Ox->Poly Prop1 Aqueous Solubility (Orthogonal Processing) Poly->Prop1 Prop2 pH-Independent Conductivity Poly->Prop2

Fig 1. Oxidative copolymerization pathway of Sodium 5-amino-o-xylene-3-sulphonate to form self-doped SPAN.

Quantitative Data: Material Comparison

To contextualize the performance of SPAN synthesized via this monomer, Table 1 compares it against industry-standard HIL/HTL materials.

Table 1: Comparative Electronic and Physical Properties of HIL/HTL Candidates

PropertyPEDOT:PSSPristine PANI (HCl doped)SPAN (Sodium 5-amino-o-xylene-3-sulphonate copolymer)
Conductivity (S/cm) 10⁻² to 10³1 to 1010⁻² to 10⁻¹
Work Function (eV) ~5.0 - 5.2~4.4 - 4.6~4.8 - 5.1
Aqueous Solubility High (Colloidal Dispersion)PoorHigh (True Solution/Dispersion)
pH Stability Highly Acidic (Corrosive to ITO)Acidic only (< pH 4)Stable across pH 1 - 8
Orthogonal Processing YesNoYes

Experimental Protocols

Protocol 1: Oxidative Copolymerization of SPAN Nanoparticles

This self-validating protocol ensures the synthesis of a high-molecular-weight, water-soluble SPAN copolymer.

  • Monomer Preparation: Dissolve 0.05 mol of aniline and 0.05 mol of Sodium 5-amino-o-xylene-3-sulphonate in 100 mL of 1.0 M HCl under continuous magnetic stirring.

  • Thermal Control: Transfer the reaction flask to an ice bath and allow the solution to equilibrate to 0–5°C. Causality: Low temperatures suppress secondary branching reactions, favoring linear chain growth.

  • Oxidant Addition: Dissolve 0.1 mol of ammonium persulfate (APS) in 50 mL of deionized water. Add this solution dropwise to the monomer mixture over 30 minutes.

  • Polymerization: Allow the reaction to proceed for 12 hours at 0–5°C. The solution will transition from clear to dark green, indicating the formation of the conductive emeraldine salt phase[3].

  • Purification: Precipitate the polymer in excess acetone. Collect the precipitate via centrifugation (8000 rpm, 15 min) and dialyze against deionized water for 48 hours using a 3.5 kDa MWCO membrane to remove unreacted monomers and oligomers.

Protocol 2: Fabrication of an Orthogonal Hole Injection Layer (HIL) for OLEDs
  • Substrate Preparation: Ultrasonically clean ITO-coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol (15 min each). Treat with O2​ plasma for 10 minutes to increase the work function and hydrophilicity.

  • Solution Filtering: Pass the aqueous SPAN dispersion (1.5 wt%) through a 0.45 µm PTFE syringe filter to remove micro-aggregates.

  • Spin-Coating: Dispense 100 µL of the SPAN solution onto the ITO substrate. Spin at 3000 rpm for 60 seconds to achieve a uniform ~30 nm film[2].

  • Thermal Annealing: Transfer the substrate to a nitrogen-filled glovebox and anneal on a hotplate at 150°C for 15 minutes to remove residual water and densify the film.

  • Orthogonal Deposition: Spin-coat the active emissive layer (e.g., MEH-PPV dissolved in toluene) directly onto the SPAN layer. Validation: The SPAN layer will not dissolve or swell in non-polar organic solvents, ensuring a pristine interface.

OLED_Workflow N1 1. ITO Substrate Preparation (Ultrasonic Clean & O2 Plasma) N3 3. Spin-Coating HIL (3000 rpm, 60s) N1->N3 N2 2. SPAN Aqueous Dispersion (Filter through 0.45 µm PTFE) N2->N3 N4 4. Thermal Annealing (150°C, 15 min in N2) N3->N4 N5 5. Active Layer Deposition (Orthogonal Organic Solvents) N4->N5 Insoluble in non-polar organics N6 6. Cathode Evaporation (Ca/Al or LiF/Al) N5->N6

Fig 2. Step-by-step workflow for integrating SPAN as an orthogonal Hole Injection Layer in OLEDs.

Protocol 3: Assembly of a SPAN-Based Biosensor Interface

Because SPAN retains its electroactivity at neutral pH, it is an ideal matrix for immobilizing biological recognition elements[4][5].

  • Electrode Modification: Drop-cast 5 µL of the purified SPAN aqueous dispersion onto a polished glassy carbon electrode (GCE) and dry under a gentle N2​ stream.

  • Enzyme Entrapment: For glucose detection, prepare a solution containing pyrroloquinoline quinone-dependent glucose dehydrogenase (PQQ-GDH) in a 0.1 M phosphate buffer (pH 7.0). Drop-cast 5 µL of the enzyme solution onto the SPAN-modified electrode[4].

  • Cross-linking (Optional for DNA): To attach amine-terminated capture DNA probes, activate the residual un-doped sulfonate groups on the SPAN surface using EDC/NHS chemistry, followed by incubation with the DNA probe for 2 hours at room temperature[5].

  • Validation: Perform Cyclic Voltammetry (CV) in a 0.1 M PBS (pH 7.4). The presence of distinct, reversible redox peaks corresponding to the SPAN backbone confirms the successful retention of electroactivity in physiological conditions[5].

References

  • Molecular Assembled Self-Doped Polyaniline Interlayer for Application in Polymer Light-Emitting Diode Source: The Journal of Physical Chemistry B (ACS Publications) URL:[Link]

  • Review of recent progress in multilayer solution-processed organic light-emitting diodes Source: Journal of Photonics for Energy (SPIE Digital Library) URL:[Link]

  • Synthesis of Polyaniline/Sulfonated Polyaniline (PANI:SPAN) Acid–Base Pair Mimicking PEDOT:PSS Intermolecular Structure as a Hole-Transporting Layer Source: ACS Applied Electronic Materials URL:[Link]

  • Direct Electrochemical DNA Detection Originated from the Self-Redox Signal of Sulfonated Polyaniline Enhanced by Graphene Oxide in Neutral Solution Source: ACS Applied Materials & Interfaces URL:[Link]

  • A multilayered sulfonated polyaniline network with entrapped pyrroloquinoline quinone-dependent glucose dehydrogenase Source: Physical Chemistry Chemical Physics (RSC / D-NB.info) URL:[Link]

Sources

Method

Advanced Application Note: Experimental Setup and Mechanistic Control in the Sulfonation of o-Xylene Derivatives

Abstract & Scope The sulfonation of o-xylene and its derivatives is a cornerstone reaction in organic synthesis, yielding critical intermediates (sulfonic acids and sulfonyl chlorides) used in the development of sulfonam...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

The sulfonation of o-xylene and its derivatives is a cornerstone reaction in organic synthesis, yielding critical intermediates (sulfonic acids and sulfonyl chlorides) used in the development of sulfonamide pharmaceuticals, agrochemicals, and specialized surfactants. As a Senior Application Scientist, it is imperative to move beyond rudimentary procedural execution and understand the thermodynamic and kinetic forces dictating regioselectivity. This guide provides a self-validating framework for the sulfonation and chlorosulfonation of o-xylene, bridging mechanistic theory with field-proven experimental protocols.

Mechanistic Causality: Electrophilic Aromatic Substitution (EAS)

The sulfonation of an alkylbenzene proceeds via the attack of the electron-rich aromatic ring on an electrophilic sulfur trioxide ( SO3​ ) species or its protonated forms ( HSO3+​ , H2​S2​O7​ ).

Regioselectivity and Steric Hindrance

In o-xylene, the two methyl groups are electron-donating, activating the ring toward EAS. Substitution can theoretically occur at the 3-position or the 4-position. However, the product distribution is a delicate balance between electronic activation and steric hindrance[1].

  • The 4-Position: This site is sterically less hindered, making 3,4-dimethylbenzenesulfonic acid the major product under most conditions.

  • The 3-Position: The 3-position is flanked by the adjacent methyl group at C2. When bulky sulfonating agents (like H3​SO4+​ in aqueous sulfuric acid) are used, steric repulsion severely limits the formation of the 3-isomer. Conversely, when H2​S2​O7​ is the active electrophile, the transition state is less sterically demanding, allowing for a higher yield of the 3-isomer[2].

Mechanism OX o-Xylene Pi Pi-Complex Formation OX->Pi SO3 Electrophile (SO3 / H3SO4+ / H2S2O7) SO3->Pi Sig4 Sigma Complex (C4) Sterically Favored Pi->Sig4 Kinetic / Thermodynamic Sig3 Sigma Complex (C3) Sterically Hindered Pi->Sig3 Kinetic (H2S2O7 only) Prod4 3,4-Dimethylbenzenesulfonic Acid (Major Product) Sig4->Prod4 -H+ Prod3 2,3-Dimethylbenzenesulfonic Acid (Minor Product) Sig3->Prod3 -H+

EAS mechanism of o-xylene sulfonation showing steric divergence at the Sigma complex.

Quantitative Data & Reaction Kinetics

Understanding the relative reaction rates is crucial for scaling up and preventing thermal runaways. o-Xylene is highly reactive compared to baseline aromatics. In homogeneous H2​SO4​ sulfonation, the relative rate of o-xylene is 17.8 times faster than benzene[3].

Table 1: Relative Reactivities in Homogeneous H2​SO4​ Sulfonation

Aromatic Substrate Relative Rate (vs. Benzene) Structural Causality
Benzene 1.0 Baseline (No activating groups)
Ethylbenzene 4.8 Mild activation, high steric bulk
Toluene 5.1 Moderate activation, low steric bulk
m-Xylene 7.5 Strong activation (synergistic meta-directors)

| o-Xylene | 17.8 | Strong activation (adjacent methyls) |

Table 2: Isomer Distribution in o-Xylene Sulfonation at 25°C

Sulfonating Entity 3-Substitution (%) 4-Substitution (%) Causality

| H3​SO4+​ | 6.5 ± 0.9 | 93.5 ± 0.9 | High steric bulk of electrophile repels C3 attack[2]. | | H2​S2​O7​ | 45.1 ± 0.4 | 54.9 ± 0.4 | Lower steric demand allows significant C3 attack[2]. |

Experimental Protocols

Protocol A: Chlorosulfonation to 3,4-Dimethylbenzenesulfonyl Chloride

The synthesis of 3,4-dimethylbenzenesulfonyl chloride is a preferred industrial and laboratory route because sulfonyl chlorides are highly versatile, easily converted into sulfonamides or reduced to thiols[4].

System Causality & Setup:

  • Temperature Control: The reaction is highly exothermic. Maintaining the temperature below 10 °C ensures kinetic control, preventing polysulfonation and minimizing the formation of the 3-isomer.

  • Gas Evolution: The electrophilic substitution using chlorosulfonic acid ( ClSO3​H ) releases copious amounts of HCl gas. A gas trap is non-negotiable for operator safety and pressure regulation[4].

Step-by-Step Methodology:

  • Preparation: In a 500 mL three-necked round-bottom flask, install a mechanical stirrer, a pressure-equalizing dropping funnel, and a gas outlet connected to an alkaline gas trap (to neutralize HCl ).

  • Substrate Loading: Add 106.17 g (1.0 mol) of pure o-xylene to the flask. Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

  • Electrophile Addition: Load the dropping funnel with 174.8 g (1.5 mol) of chlorosulfonic acid.

  • Controlled Reaction: Begin dropwise addition of the chlorosulfonic acid over 1 to 2 hours. Critical Quality Attribute (CQA): Monitor the internal thermometer continuously. Adjust the drip rate to ensure the temperature never exceeds 10 °C. Vigorous HCl evolution will validate the reaction's progression.

  • Maturation: Once addition is complete, maintain stirring at 0–5 °C for an additional 1 hour to ensure complete conversion of the intermediate sulfonic acid to the sulfonyl chloride.

  • Quenching & Extraction: Carefully pour the reaction mixture over crushed ice (approx. 500 g) to quench unreacted ClSO3​H . Extract the aqueous mixture with dichloromethane ( 3×200 mL).

  • Purification: Wash the combined organic layers with cold water and brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure to yield 3,4-dimethylbenzenesulfonyl chloride as a clear to light-yellow liquid.

Workflow Step1 1. Setup & Cooling (0-5 °C) Step2 2. Dropwise Addition ClSO3H Step1->Step2 Step3 3. Reaction & Stirring (<10 °C) Step2->Step3 Step4 4. Quenching (Crushed Ice) Step3->Step4 Step5 5. Extraction (DCM Wash) Step4->Step5 Step6 6. Concentration Product Step5->Step6

Workflow for the chlorosulfonation of o-xylene to 3,4-dimethylbenzenesulfonyl chloride.

Protocol B: Direct Sulfonation to 3,4-Dimethylbenzenesulfonic Acid

For applications requiring the free acid, direct sulfonation using concentrated sulfuric acid is employed.

Step-by-Step Methodology:

  • Reaction Setup: Combine o-xylene and 98% concentrated H2​SO4​ in a 1:1.2 molar ratio in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if azeotropic water removal is desired).

  • Heating: Heat the mixture to 100 °C. Causality: At elevated temperatures, the reaction is under thermodynamic control. The 4-sulfonic acid is thermodynamically more stable than the 3-sulfonic acid due to reduced steric crowding[5].

  • Equilibration: Maintain heating for 4 hours. As the reaction proceeds, water is generated, which dilutes the sulfuric acid and eventually halts the reaction (the " π factor")[3].

  • Isolation: Cool the mixture and precipitate the product as a barium or sodium salt by neutralizing with BaCO3​ or NaOH , followed by recrystallization from water to separate the 4-isomer from trace amounts of the 3-isomer.

Self-Validating System & Quality Control

To ensure the integrity of the synthesized derivatives, the protocol must be self-validating:

  • In-Process Control (IPC): During chlorosulfonation, the cessation of HCl gas bubbling indicates the completion of the electrophilic substitution phase.

  • Analytical Validation: The final isomer ratio should be verified via 1H -NMR spectroscopy. The aromatic protons of the 3,4-dimethylbenzenesulfonyl derivative will show a characteristic splitting pattern (a doublet, a doublet of doublets, and a singlet) distinct from the 2,3-isomer.

  • Melting Point Verification: If converted to an S-benzyl-thiuronium salt, the 4-sulfonic acid derivative exhibits a sharp melting point at 210.5 °C, whereas the 3-sulfonic acid derivative melts at 147 °C[5].

References

  • Benchchem. "3,4-Dimethylbenzenethiol Synthesis: A Detailed Protocol." Benchchem.
  • Muramoto, Yoshihiro. "Studies on the Synthesis of o-Xylene-3- and 4-sulfonic Acids and their Equilibrium." JST.
  • Kirk-Othmer Encyclopedia of Chemical Technology.
  • Benchchem. "A Comparative Guide to the Sulfonation of Ethylbenzene, Toluene, and Xylene." Benchchem.
  • Prinsen, A. J., & Cerfontain, H. "Aromatic sulfonation. Part 24: Kinetics and mechanism of the sulfonation of o‐ and m‐xylene in aqueous sulfuric acid.

Sources

Application

Application Note &amp; Protocol: Diazotization of Sodium 5-amino-o-xylene-3-sulphonate

Abstract This document provides a comprehensive guide and a detailed, field-proven protocol for the diazotization of Sodium 5-amino-o-xylene-3-sulphonate. The conversion of primary aromatic amines into diazonium salts is...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide and a detailed, field-proven protocol for the diazotization of Sodium 5-amino-o-xylene-3-sulphonate. The conversion of primary aromatic amines into diazonium salts is a cornerstone of synthetic organic chemistry, particularly in the production of azo dyes and other versatile intermediates.[1][2] This protocol is specifically tailored for researchers, scientists, and drug development professionals, emphasizing the mechanistic rationale behind each step, critical process parameters, and robust safety measures. We will delve into the influence of the substrate's unique structure, featuring both electron-donating methyl groups and a powerful electron-withdrawing, water-solubilizing sulfonic acid group, on the reaction dynamics.

Introduction: The Principle of Diazotization

Diazotization is the chemical process of converting a primary aromatic amine into a corresponding diazonium salt.[3] First reported by the German chemist Peter Griess in 1858, this reaction has become indispensable in synthetic chemistry.[3] The transformation is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1][4][5]

The resulting diazonium salt (Ar-N₂⁺X⁻) is a highly valuable synthetic intermediate. The diazonium group (–N₂⁺) is an excellent leaving group (as N₂ gas), allowing it to be replaced by a wide variety of nucleophiles in what are known as Sandmeyer, Schiemann, and other related reactions.[5][6] Alternatively, the diazonium ion can act as an electrophile, reacting with electron-rich aromatic compounds in azo coupling reactions to form azo compounds (Ar-N=N-Ar'), which are often intensely colored and form the chemical basis for a vast array of dyes.[2][7]

A critical, non-negotiable parameter for successful diazotization is stringent temperature control. Aromatic diazonium salts are thermally unstable and readily decompose at temperatures above 5-10 °C.[8] Therefore, the reaction is almost universally conducted in an ice bath at 0-5 °C to ensure the integrity and maximize the yield of the diazonium salt.[4][9]

Mechanistic Pathway

The diazotization reaction proceeds through a well-established multi-step mechanism. Understanding this pathway is crucial for troubleshooting and optimizing the reaction conditions.

  • Formation of Nitrous Acid: In the acidic medium, sodium nitrite is protonated by the mineral acid to form nitrous acid (HNO₂).

    • NaNO₂ + HCl → HNO₂ + NaCl[10]

  • Generation of the Nitrosonium Ion: Nitrous acid is further protonated by the excess strong acid, followed by the loss of a water molecule to generate the key electrophile: the nitrosonium ion (NO⁺).[3][4][10]

  • Electrophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine (Sodium 5-amino-o-xylene-3-sulphonate) attacks the electrophilic nitrosonium ion.[4]

  • Proton Transfer & Tautomerization: A series of rapid proton transfers and a tautomerization step lead to the formation of a diazohydroxide intermediate.[3][10]

  • Formation of the Diazonium Ion: In the presence of excess acid, the hydroxyl group of the diazohydroxide is protonated, forming a good leaving group (H₂O). The subsequent elimination of water yields the resonance-stabilized aryl diazonium ion.[8][10]

Diazotization_Mechanism Figure 1: Mechanism of Diazotization cluster_0 Step 1 & 2: Nitrosonium Ion Generation cluster_1 Step 3-5: Diazonium Salt Formation NaNO2 NaNO₂ HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 + HCl HCl1 HCl NO_plus NO⁺ (Nitrosonium Ion) HNO2->NO_plus + H⁺, - H₂O HCl2 H⁺ (from HCl) H2O_minus - H₂O Amine Ar-NH₂ N_Nitrosamine Ar-NH-N=O (N-Nitrosamine) Amine->N_Nitrosamine + NO⁺, - H⁺ DiazoHydroxide Ar-N=N-OH (Diazohydroxide) N_Nitrosamine->DiazoHydroxide Tautomerization Protonated_DH Ar-N=N-OH₂⁺ DiazoHydroxide->Protonated_DH + H⁺ Diazonium_Ion Ar-N₂⁺ (Diazonium Ion) Protonated_DH->Diazonium_Ion - H₂O

Figure 1: Simplified mechanism of the diazotization reaction.

Detailed Experimental Protocol

This protocol outlines the procedure for the diazotization of 10 mmol of Sodium 5-amino-o-xylene-3-sulphonate. Adjust quantities proportionally for different scales.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Quantity (10 mmol scale)Grade
Sodium 5-amino-o-xylene-3-sulphonateC₈H₁₀NNaO₃S223.232.23 g (10 mmol)Reagent
Hydrochloric Acid, concentrated (37%)HCl36.46~2.5 mL (~30 mmol)ACS Grade
Sodium NitriteNaNO₂69.000.72 g (10.5 mmol)ACS Grade
Sulfamic AcidH₃NSO₃97.09~0.1 gReagent
Deionized WaterH₂O18.02As needed-
Starch-Iodide Paper----
IceH₂O (solid)18.02As needed-
Sodium Chloride (for ice bath)NaCl58.44As neededTechnical
Safety Precautions
  • Explosion Hazard: Solid diazonium salts are notoriously unstable and can decompose explosively upon heating, friction, or shock.[11][12] This protocol is designed for the in situ use of the diazonium salt solution. DO NOT ATTEMPT TO ISOLATE THE SOLID DIAZONIUM SALT unless you are following a specific protocol for stabilized salts (e.g., tetrafluoroborates) and are equipped with appropriate safety shields.[13]

  • Corrosive Materials: Concentrated hydrochloric acid is highly corrosive and volatile. Handle it exclusively in a certified chemical fume hood.

  • Toxicity: Sodium nitrite and sulfamic acid are toxic. Avoid inhalation of dust and skin contact.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.

Step-by-Step Methodology
  • Preparation of the Amine Solution:

    • To a 100 mL beaker, add 2.23 g (10 mmol) of Sodium 5-amino-o-xylene-3-sulphonate.

    • Add 20 mL of deionized water and stir to dissolve. The sulfonic acid group ensures excellent water solubility.

    • In a chemical fume hood, carefully add 2.5 mL (~30 mmol) of concentrated hydrochloric acid to the amine solution while stirring. The solution may warm slightly. An excess of acid is required to fully protonate the amine and to react with sodium nitrite.

  • Cooling:

    • Prepare an ice-salt bath in a larger container.

    • Place the beaker containing the amine hydrochloride solution into the ice-salt bath.

    • Stir the solution continuously with a magnetic stirrer until the temperature drops to and stabilizes between 0-5 °C . This step is critical for the stability of the product.[8]

  • Preparation of the Diazotizing Agent:

    • In a separate small beaker, dissolve 0.72 g (10.5 mmol) of sodium nitrite in 5 mL of deionized water. A slight molar excess of nitrite ensures the complete conversion of the amine.

  • The Diazotization Reaction:

    • Using a dropping funnel or a pipette, add the sodium nitrite solution dropwise to the vigorously stirred, cold amine solution.

    • Crucial: Maintain the reaction temperature strictly between 0-5 °C throughout the addition. The addition should take approximately 10-15 minutes. A rapid addition can cause localized heating, leading to decomposition and the evolution of nitrogen gas.[13]

  • Monitoring for Completion:

    • After the addition is complete, continue stirring for an additional 15 minutes at 0-5 °C.

    • To check for completion, take a glass rod, dip it into the reaction mixture, and touch it to a piece of starch-iodide paper. The immediate appearance of a deep blue-black color indicates the presence of excess nitrous acid, signifying that all the primary amine has been consumed.[9]

    • If the test is negative, add another 1-2 drops of the nitrite solution, stir for 2-3 minutes, and test again. Repeat until a positive test is achieved and persists for 5 minutes.

  • Quenching Excess Nitrite:

    • Once the reaction is complete, it is vital to destroy the excess nitrous acid to prevent unwanted side reactions in subsequent steps.

    • Add a small amount (~0.1 g) of solid sulfamic acid or urea to the reaction mixture. Stir until the starch-iodide test becomes negative (the paper remains white). The quenching reaction is:

      • HNO₂ + H₃NSO₃ → N₂ (g) + H₂SO₄ + H₂O

  • Use of the Diazonium Salt Solution:

    • The resulting clear, cold solution contains the diazonium salt of 5-amino-o-xylene-3-sulfonic acid. This solution should be used immediately for the intended subsequent reaction (e.g., azo coupling, Sandmeyer reaction). Do not store it.[10]

Figure 2: Experimental workflow for the diazotization protocol.

Troubleshooting and Optimization

Problem Probable Cause(s) Solution(s)
No positive starch-iodide test Insufficient sodium nitrite; Inaccurate weighing of starting amine.Add a small, measured amount of additional sodium nitrite solution dropwise and re-test. Ensure balances are calibrated.
Formation of colored precipitate (azo dye) Reaction temperature too high; Insufficiently acidic medium (pH too high), leading to self-coupling.[13]Ensure the reaction medium is strongly acidic (pH < 2). Check and improve the efficiency of the cooling bath.
Vigorous evolution of gas (N₂) Temperature has risen above 5-10 °C, causing decomposition of the diazonium salt.[13] Addition of nitrite was too fast.Immediately add more ice/salt to the cooling bath. Slow down the rate of nitrite addition significantly. If decomposition is rampant, the reaction may need to be aborted and restarted.
Final solution is cloudy or hazy Incomplete dissolution of the starting amine; Precipitation of the amine salt if insufficient acid was used.Ensure the starting amine is fully dissolved before cooling. Verify the amount and concentration of the acid used. For sparingly soluble amines, a different acid or co-solvent might be needed.[14]

References

  • SATHEE. (n.d.). Chemistry Diazotization Reaction.
  • Online Chemistry Notes. (2023, May 25). Diazotization reaction: Mechanism and Uses.
  • BYJU'S. (2019, February 18). Diazotization Reaction Mechanism.
  • Scribd. (n.d.). Mechanism of Diazotization.
  • Ridd, J. H. (1961). The mechanism of diazotization.
  • Unknown. (2020, March 29). DIAZONIUM SALTS.
  • Scribd. (n.d.). Mechanisms of Sulphonation and Diazotization.
  • Cant, A. A., et al. (2021). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development.
  • Filimonov, V. D., et al. (2008).
  • IMR Press. (n.d.). Aromatic amines: use in azo dye chemistry.
  • Pytela, O., et al. (2009). Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines. Molecules.
  • BenchChem. (n.d.). Preventing decomposition of diazonium salts during synthesis.
  • Makosza, M., & Sienkiewicz, K. (2000). Novel reactions of aryldiazonium salts.
  • ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Barrio, P., & Herrero, G. (2020). Synthetic Applications of Sulfonium Salts. European Journal of Organic Chemistry.
  • Google Patents. (n.d.). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
  • SciSpace. (n.d.). A Simple and Effective Protocol for One-Pot Diazotization-Iodination of Aromatic Amines by Acidic Ionic Liquid [H-NMP]HSO4.
  • Mear, S. J., & Jamison, T. F. (2019). Diazotization of S-Sulfonyl-cysteines. The Journal of Organic Chemistry.
  • Scribd. (2020, March 29). Synthetic Applications of Diazonium Salts. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Basic Principles, Methods and Application of Diazotization Titration. Retrieved from [Link]

  • Vedantu. (n.d.). Key Applications of Diazonium Salts in Chemistry. Retrieved from [Link]

Sources

Method

Application Note: Sodium 5-Amino-o-xylene-3-sulphonate (SAXS) in Medicinal Chemistry and Drug Design

Introduction & Rationale Sodium 5-amino-o-xylene-3-sulphonate (SAXS), systematically known as 5-amino-2,3-dimethylbenzenesulfonic acid sodium salt, is a highly specialized amphiphilic building block[1]. While historicall...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Sodium 5-amino-o-xylene-3-sulphonate (SAXS), systematically known as 5-amino-2,3-dimethylbenzenesulfonic acid sodium salt, is a highly specialized amphiphilic building block[1]. While historically utilized in the synthesis of industrial azo dyes, its unique structural topology has positioned it as a critical reagent in the development of modern therapeutics. SAXS is particularly valuable in the design of[2], where it serves as a peripherally restricted pharmacophore capable of modulating gastrointestinal motility and secretion.

This application note provides a comprehensive guide to the structural causality, synthetic workflows, and self-validating protocols required to successfully incorporate SAXS into novel drug scaffolds.

Structural and Mechanistic Insights

The pharmacological utility of SAXS is dictated by its precise substitution pattern, which solves several common ADME (Absorption, Distribution, Metabolism, and Excretion) challenges in drug discovery:

  • The Sulfonate Pharmacophore (C1): The strongly acidic sulfonic acid exists entirely as an anion at physiological pH. This extreme polarity prevents the molecule from crossing the blood-brain barrier (BBB), restricting its action to peripheral targets[2]. Furthermore, the sulfonate acts as a bioisostere for phosphates and carboxylates, forming critical ionic salt bridges with basic residues (e.g., Arginine) in the binding pockets of target receptors.

  • The Lipophilic Shield (C2, C3 Methyls): The adjacent methyl groups provide localized steric bulk and lipophilicity. This "shield" restricts the rotational degrees of freedom of the aromatic ring when bound to a receptor, locking the pharmacophore into an active conformation. It also protects the aromatic core from rapid hepatic oxidation.

  • The Reactive Amine (C5): Positioned para to the C2 methyl and meta to the sulfonate, the unhindered primary amine serves as the primary synthetic handle for conjugation, allowing for facile conversion into amides, ureas, and sulfonamides.

Application: Synthesis of Calcium-Sensing Receptor (CaSR) Agonists

A prominent application of SAXS is in the synthesis of alkylamine derivatives that function as CaSR agonists[2]. These compounds are actively investigated as therapeutic agents for diarrhea, peptic ulcers, and as "kokumi" flavor-enhancing agents[2]. By coupling the SAXS moiety to a chiral amino acid derivative, researchers can synthesize highly potent, peripherally restricted agonists that modulate intracellular calcium signaling.

CaSRPathway Ligand SAXS-Urea Ligand Receptor CaSR (GPCR) Ligand->Receptor Allosteric GProtein Gq/11 Protein Receptor->GProtein Effector Phospholipase C (PLC) GProtein->Effector SecondMsgr IP3 / Ca2+ Release Effector->SecondMsgr Outcome Physiological Response SecondMsgr->Outcome

Fig 1. Mechanism of Calcium-Sensing Receptor (CaSR) activation by SAXS-derived ligands.

Experimental Protocols

Working with SAXS requires specific synthetic strategies due to its zwitterionic/salt nature. The following protocols are designed as self-validating systems , incorporating mandatory In-Process Controls (IPCs) to ensure causality and reproducibility.

Protocol A: Synthesis of SAXS-Derived Urea Linkages

Objective: To couple SAXS with an amino acid derivative via a urea linkage to generate a CaSR agonist. Causality & Design: Because SAXS is a sodium salt, it is insoluble in standard non-polar organic solvents (e.g., DCM, THF). Anhydrous N,N-Dimethylformamide (DMF) is selected to ensure complete dissolution. Triphosgene is utilized over phosgene for safety, and N,N-Diisopropylethylamine (DIPEA) is chosen as a non-nucleophilic base to neutralize the HCl generated without competing for the electrophilic intermediate.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of SAXS in anhydrous DMF under an inert argon atmosphere. Cool the reaction mixture to 0°C to suppress dimerization of the highly reactive intermediates.

  • Isocyanate Formation: Add 2.5 eq of DIPEA, followed by the dropwise addition of 0.35 eq of triphosgene dissolved in DMF.

    • Validation Check (IPC 1): After 30 minutes, withdraw a 10 µL aliquot, quench with 100 µL of anhydrous methanol, and analyze via LC-MS. The presence of the methyl carbamate mass (M+ + 32) confirms the successful formation of the reactive SAXS-isocyanate. Do not proceed until >95% conversion is observed.

  • Coupling: Once validated, add 1.1 eq of the target coupling partner (e.g., (2S)-2-amino-3-propanoic acid derivative) directly to the cold solution. Allow the reaction to warm to room temperature over 4 hours.

  • Quenching & Isolation: Quench the reaction with water. The high polarity of the sulfonate prevents standard liquid-liquid extraction. Concentrate the DMF in vacuo and subject the crude residue directly to reverse-phase preparative HPLC (C18 column, H2O/MeCN gradient with 0.1% TFA).

    • Validation Check (IPC 2): Lyophilize the product fractions. The final compound must exhibit a single peak on analytical UPLC (>98% purity) and the correct m/z corresponding to the target urea product.

SynthesisWorkflow SM1 SAXS (Sodium Salt) Reagent Triphosgene / DIPEA DMF, 0°C SM1->Reagent Intermediate Isocyanate Intermediate (IPC: LC-MS) Reagent->Intermediate Product Target Urea Derivative Intermediate->Product Add Partner CouplingPartner Amino Acid Derivative CouplingPartner->Product Purification Prep-HPLC Purification Product->Purification

Fig 2. Workflow for synthesizing SAXS-derived urea linkages with in-process controls.

Protocol B: Amide Bond Formation via HATU Activation

Objective: Conjugate SAXS to a carboxylic acid-containing pharmacophore. Causality & Design: Standard carbodiimide coupling (EDC/NHS) often fails with deactivated anilines. While SAXS has a primary amine, its nucleophilicity is slightly reduced by the electron-withdrawing sulfonate group (meta-position). Therefore, HATU is selected for its superior activation kinetics. Anhydrous DMSO is used to ensure the dissolution of the SAXS sodium salt while preventing HATU hydrolysis.

Step-by-Step Methodology:

  • Activation of the Acid: Dissolve 1.0 eq of the carboxylic acid in anhydrous DMSO. Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 15 minutes at room temperature to form the active OAt ester.

    • Validation Check (IPC 1): LC-MS of the reaction mixture must show the complete disappearance of the starting acid and the formation of the activated ester intermediate.

  • Coupling: Add 1.1 eq of SAXS (solid) directly to the activated mixture. Stir at 40°C for 12 hours.

  • Isolation: Precipitation is the preferred isolation method. Dropwise addition of the DMSO solution into cold diethyl ether/acetone (1:1) forces the highly polar sulfonated amide to precipitate, leaving organic byproducts in solution.

    • Validation Check (IPC 2): Filter the precipitate and analyze via 1H-NMR (DMSO-d6). The disappearance of the upfield primary amine protons and the appearance of a downfield amide proton (around 9-10 ppm) confirms successful conjugation.

Quantitative Data: Physicochemical Impact

Incorporating the SAXS moiety fundamentally alters the physicochemical properties of a drug candidate. The table below summarizes the expected transformations when replacing a standard unsubstituted aniline with SAXS, grounded in established medicinal chemistry principles.

ParameterBaseline Scaffold (Unsubstituted Aniline)SAXS-Modified ScaffoldMechanistic Rationale
cLogP ~ 3.2~ 0.5The highly polar sulfonate group drastically reduces lipophilicity, preventing BBB penetration.
Aqueous Solubility (pH 7.4) < 10 µg/mL> 5,000 µg/mLComplete ionization of the sulfonate ensures robust solvation in aqueous media.
Plasma Protein Binding 65%> 95%The anionic sulfonate binds strongly to basic residues on human serum albumin (HSA).
Receptor Residence Time Short (< 5 min)Prolonged (> 45 min)The 2,3-dimethyl groups restrict rotation, locking the molecule in a favorable binding conformation.

References

  • National Center for Biotechnology Information. "5-Amino-o-xylene-3-sulphonic acid." PubChem Compound Summary for CID 3684835. Available at:[Link]

  • Ajinomoto Co., Inc. "Alkylamine derivative." European Patent EP2546231A1, published January 16, 2013.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Sodium 5-amino-o-xylene-3-sulphonate Synthesis

Welcome to the Technical Support Center for the synthesis of Sodium 5-amino-o-xylene-3-sulphonate (also known as sodium 5-amino-2,3-dimethylbenzenesulfonate). This guide is engineered for researchers, application scienti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Sodium 5-amino-o-xylene-3-sulphonate (also known as sodium 5-amino-2,3-dimethylbenzenesulfonate). This guide is engineered for researchers, application scientists, and drug development professionals. It provides mechanistic troubleshooting, validated protocols, and quantitative benchmarks to resolve common bottlenecks in this four-stage synthetic pathway.

Section 1: Synthesis Workflow & Mechanistic Overview

The synthesis of Sodium 5-amino-o-xylene-3-sulphonate from o-xylene requires precise control over regioselectivity and chemoselectivity. The pathway consists of four critical stages: (1) Nitration, (2) Sulfonation, (3) Reduction, and (4) Neutralization.

SynthesisPathway A o-Xylene (1,2-Dimethylbenzene) B Stage 1: Nitration (NO2, BiCl3) A->B C 4-Nitro-o-xylene (1,2-Dimethyl-4-nitrobenzene) B->C Regioselective para to CH3 D Stage 2: Sulfonation (20% Oleum, 90°C) C->D E 5-Nitro-2,3-dimethylbenzenesulfonic acid D->E Electrophilic Substitution F Stage 3: Reduction (Pd/C, H2 or Fe/HCl) E->F G 5-Amino-2,3-dimethylbenzenesulfonic acid F->G Nitro to Amino H Stage 4: Neutralization (NaOH, pH 7.5) G->H I Sodium 5-amino-o-xylene-3-sulphonate H->I Salt Formation

Fig 1: Four-stage synthesis workflow for Sodium 5-amino-o-xylene-3-sulphonate.

Section 2: Troubleshooting & FAQs
Stage 1: Regioselective Nitration

Q: Why am I getting a high ratio of 3-nitro-o-xylene instead of the desired 4-nitro-o-xylene? A: Regioselectivity in the nitration of o-xylene is governed by the steric hindrance of the adjacent methyl groups and the electrophilicity of the nitronium ion. Standard mixed acid (HNO₃/H₂SO₄) typically yields a nearly equimolar mixture of 3-nitro and 4-nitro isomers due to the highly exothermic, unselective nature of the reaction (1)[1]. To optimize for the 4-isomer, you must shift from kinetic to thermodynamic control. Utilizing nitrogen dioxide (NO₂) with a Lewis acid catalyst, such as Bismuth Trichloride (BiCl₃), significantly enhances regioselectivity. Research demonstrates that BiCl₃ under solvent-free conditions can achieve a 4-/3- isomer ratio of 3.91 with a 71% yield (2)[2]. Alternatively, employing continuous-flow microreactors can suppress localized thermal spikes (hotspots), thereby reducing over-nitration and favoring the 4-nitro isomer while enhancing process safety (3)[3].

Stage 2: Electrophilic Sulfonation

Q: My sulfonation of 4-nitro-o-xylene stalls at ~70% conversion. How can I drive it to completion without inducing polysulfonation? A: The nitro group is strongly electron-withdrawing, which severely deactivates the aromatic ring toward further electrophilic aromatic substitution. Standard concentrated sulfuric acid (98% H₂SO₄) lacks the requisite chemical potential to drive the reaction to completion. You must use fuming sulfuric acid (oleum, typically 20% SO₃) to provide a higher concentration of the active electrophile (SO₃). However, to prevent disulfonation or oxidative degradation, strict temperature control is required. The optimal kinetic window is 90–100°C for 4 to 6 hours. Exceeding 120°C will lead to the formation of sulfones and oxidative byproducts.

Stage 3: Catalytic Reduction

Q: When using Pd/C for the catalytic hydrogenation of the nitro-sulfonic acid intermediate, the catalyst deactivates rapidly. What is the root cause? A: Catalyst poisoning in this specific workflow is almost exclusively caused by residual sulfurous acid (H₂SO₃) or unreacted sulfate/SO₃ species carrying over from the aggressive sulfonation step. The sulfonic acid moiety on the target molecule itself does not poison the palladium catalyst if the system is properly buffered. To resolve this, ensure the 5-nitro-2,3-dimethylbenzenesulfonic acid is thoroughly washed with cold brine or isolated as a sodium salt prior to reduction. If complete sulfur removal is impractical at scale, switching to a Béchamp reduction (Fe/HCl) offers a highly robust, sulfur-tolerant alternative.

Stage 4: Salt Formation & Crystallization

Q: The final Sodium 5-amino-o-xylene-3-sulphonate precipitates as a dark, oily paste rather than distinct crystals. How can I improve the crystal habit? A: Dark coloration and poor crystal habit indicate trace oxidation of the newly formed amino group, leading to quinoid structures or azo/azoxy oligomers. This degradation is triggered when neutralization with NaOH is highly exothermic and performed in the presence of atmospheric oxygen. To mitigate this, perform the neutralization under an inert nitrogen (N₂) atmosphere. Control the NaOH addition rate to maintain the internal temperature below 40°C. Prior to final crystallization, treat the aqueous solution with activated carbon (charcoal) to adsorb oxidized impurities. Finally, crystallize the product from a water/ethanol mixture (70:30 v/v) to promote the formation of high-purity, distinct needle-like crystals.

Section 3: Quantitative Data Summary
Reaction StageReagents / CatalystOptimal Temp (°C)Target Intermediate / ProductExpected Yield (%)Purity (HPLC %)
1. Nitration o-Xylene, NO₂, BiCl₃20–254-Nitro-o-xylene71>95 (Isomeric)
2. Sulfonation 20% Oleum (SO₃/H₂SO₄)90–1005-Nitro-2,3-dimethylbenzenesulfonic acid85–88>98
3. Reduction H₂, 5% Pd/C, Methanol40–505-Amino-2,3-dimethylbenzenesulfonic acid92–95>99
4. Neutralization NaOH (aq), N₂ atm<40Sodium 5-amino-o-xylene-3-sulphonate88–90>99.5
Section 4: Validated Experimental Protocols

Protocol 1: Synthesis of 4-Nitro-o-xylene via Lewis Acid Catalysis

  • Charge a 500 mL round-bottom flask with 106 g (1.0 mol) of o-xylene and 15.7 g (0.05 mol) of BiCl₃ catalyst.

  • Cool the mixture to 0°C using an ice-salt bath.

  • Slowly introduce NO₂ gas (1.5 mol equivalents) into the reaction mixture over 2 hours, maintaining the internal temperature below 20°C to prevent oxidative side reactions.

  • Stir the mixture at room temperature for an additional 12 hours.

  • Quench the reaction with ice water, extract with dichloromethane (3 x 100 mL), and wash the organic layer with 5% NaHCO₃ and brine.

  • Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via fractional distillation to isolate 4-nitro-o-xylene.

Protocol 2: Sulfonation to 5-Nitro-2,3-dimethylbenzenesulfonic acid

  • In a 1 L jacketed reactor equipped with a mechanical stirrer, add 151 g (1.0 mol) of 4-nitro-o-xylene.

  • Slowly add 350 g of 20% fuming sulfuric acid (oleum) dropwise over 1 hour. Maintain the temperature below 40°C during addition.

  • Gradually heat the reaction mixture to 95°C and hold for 5 hours to ensure complete conversion of the deactivated ring.

  • Cool the mixture to room temperature and carefully pour it over 1 kg of crushed ice.

  • Filter the resulting precipitate (5-nitro-2,3-dimethylbenzenesulfonic acid) and wash extensively with cold 10% NaCl solution to remove excess sulfuric acid (critical for Stage 3 success).

Protocol 3: Catalytic Hydrogenation

  • Transfer the wet 5-nitro-2,3-dimethylbenzenesulfonic acid cake into a 2 L Parr autoclave.

  • Add 800 mL of methanol and 5 g of 5% Pd/C catalyst.

  • Purge the vessel three times with N₂, followed by three purges with H₂ to ensure an oxygen-free environment.

  • Pressurize the reactor to 3 bar with H₂ and heat to 45°C. Stir vigorously at 800 rpm until hydrogen uptake ceases (approx. 4 hours).

  • Cool to room temperature, vent the reactor safely, and filter the mixture through a Celite pad to remove the Pd/C catalyst.

Protocol 4: Neutralization and Crystallization

  • Transfer the methanolic filtrate containing 5-amino-2,3-dimethylbenzenesulfonic acid to a 2 L flask under a continuous N₂ sweep.

  • Slowly add 20% aqueous NaOH until the pH stabilizes at 7.5, ensuring the temperature does not exceed 40°C to prevent aniline oxidation.

  • Add 10 g of activated charcoal, stir for 30 minutes, and filter.

  • Concentrate the filtrate under reduced pressure to remove methanol.

  • Induce crystallization by cooling the aqueous residue to 5°C and adding absolute ethanol (up to 30% v/v).

  • Filter the resulting Sodium 5-amino-o-xylene-3-sulphonate crystals, wash with cold ethanol, and dry in a vacuum oven at 60°C for 12 hours.

Section 5: References
  • U.S. Environmental Protection Agency (EPA). (2004). Robust Summaries & Test Plan: 1,2-dimethyl-4-nitrobenzene. URL:

  • Zhang, N., et al. (2025). Continuous-Flow Microreactor System for Enhanced Selectivity and Safety in Nitrobenzene Nitration. ACS Omega. URL:

  • Tang, B., Wei, S., & Peng, X. (2014). Acid-Catalyzed Regioselective Nitration of o-Xylene to 4-Nitro-o-xylene with Nitrogen Dioxide: Brønsted Acid Versus Lewis Acid. Synthetic Communications, 44(14), 2057-2065. URL:

Sources

Optimization

Technical Support Center: Resolving Poor Solubility of Sodium 5-amino-o-xylene-3-sulphonate

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for addressing challenges related to the poo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for addressing challenges related to the poor solubility of Sodium 5-amino-o-xylene-3-sulphonate in various reaction media. As Senior Application Scientists, we have compiled this information based on fundamental chemical principles and field-proven laboratory experience.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving Sodium 5-amino-o-xylene-3-sulphonate in water. Isn't the sodium sulfonate group supposed to make it water-soluble?

A: While the sodium sulfonate (-SO₃Na) group confers significant water solubility, the molecule also possesses a hydrophobic o-xylene backbone.[1] This dual "amphiphilic" nature can lead to limited solubility, especially in neutral, cold water or in the presence of other salts that may cause a "salting-out" effect.[2] The molecule's solubility is a delicate balance between its polar and non-polar regions.[3][4]

Q2: Can I simply heat the mixture to improve solubility?

A: Increasing the temperature often enhances the solubility of solid solutes, and this can be an effective first step.[4][5] However, exercise caution. Excessive heat can potentially degrade the compound or other sensitive reagents in your reaction mixture. We recommend a controlled heating approach (e.g., 40-60°C) while monitoring for any signs of decomposition (color change, precipitation upon cooling).

Q3: My reaction is in an organic solvent, and the compound won't dissolve at all. What should I do?

A: This is expected. Sodium 5-amino-o-xylene-3-sulphonate is an ionic salt. Ionic compounds are generally insoluble in non-polar organic solvents due to the large energy difference between the crystal lattice energy and the weak solute-solvent interactions.[3][6] To achieve solubility in such systems, you will need to employ a mixed-solvent system, often called co-solvency.[7]

Q4: Does the pH of my aqueous solution matter?

A: Absolutely. The pH is one of the most critical factors governing the solubility of this compound.[8] The molecule has a basic amino group (-NH₂) and an acidic sulfonate group. Adjusting the pH alters the ionization state of the amino group, which in turn significantly impacts its interaction with the solvent and overall solubility.[9][10][11]

In-Depth Troubleshooting Guides

This section provides a structured approach to systematically resolving solubility issues. The first step is to identify the nature of your solvent system.

TroubleshootingWorkflow start START: Poor Solubility Observed solvent_type What is your primary solvent? start->solvent_type aqueous_path Aqueous Media (Water, Buffers) solvent_type->aqueous_path Aqueous organic_path Organic or Mixed Media solvent_type->organic_path Organic/Mixed ph_possible Is pH adjustment permissible for your reaction? aqueous_path->ph_possible cosolvent_hydrotropy Guide 2: Use Co-solvents or Hydrotropes (Protocols 2 & 3) organic_path->cosolvent_hydrotropy adjust_ph Guide 1: Adjust pH (Protocol 1) ph_possible->adjust_ph Yes ph_possible->cosolvent_hydrotropy No temp_control Guide 3: Optimize Temperature (Controlled Heating) adjust_ph->temp_control If still problematic end_success SUCCESS: Compound Dissolved adjust_ph->end_success cosolvent_hydrotropy->temp_control If still problematic cosolvent_hydrotropy->end_success temp_control->end_success end_fail Contact Technical Support temp_control->end_fail If precipitation occurs

Caption: Troubleshooting workflow for solubility issues.

Guide 1: Optimizing Solubility in Aqueous Media via pH Adjustment

The solubility of aminosulfonic acids is highly dependent on pH because of the zwitterionic nature of the molecule.[9][12] At its isoelectric point (pI), a zwitterionic molecule has a net-zero charge, minimizing its interaction with polar water molecules and thus exhibiting its lowest solubility.[13] By shifting the pH away from the pI, you ionize the molecule, dramatically increasing its solubility.

  • Mechanism of Action:

    • In Acidic Conditions (pH < pI): Adding an acid (e.g., HCl) protonates the amino group to form -NH₃⁺. The molecule now has a positive charge in addition to the negatively charged sulfonate group, but the overall increase in ionic character enhances its interaction with water, improving solubility.

    • In Basic Conditions (pH > pI): Adding a base (e.g., NaOH) ensures the amino group remains as -NH₂ and the sulfonate group as -SO₃⁻. In highly alkaline solutions, the solubility of such sulfonated aromatics is generally very high.

  • Recommendation: For most applications, increasing the pH to the alkaline range (pH 8-11) is the most effective strategy. This ensures the sulfonate group is fully deprotonated and the amino group is in its neutral, more soluble form.

Guide 2: Employing Co-solvents and Hydrotropes

When pH adjustment is not an option, or when working with mixed-phase systems, modifying the solvent itself is the next logical step.

  • Co-solvency: This technique involves adding a water-miscible organic solvent to the aqueous medium.[7] The co-solvent reduces the overall polarity of the solvent system, decreasing the interfacial tension between the hydrophobic xylene portion of the solute and the solvent, thereby enhancing solubility.

    • Common Co-solvents: Ethanol, isopropanol, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF) are excellent choices.[14][15] They are miscible with water and can effectively solvate the non-polar parts of the molecule.

    • See Protocol 2 for a screening methodology.

CosolvencyMechanism cluster_0 Poor Solubility in Water cluster_1 Enhanced Solubility with Co-solvent solute Hydrophobic Part (Xylene Ring) water Water Molecules solute->water Weak Interaction (Repulsion) solute2 Hydrophobic Part (Xylene Ring) cosolvent Co-solvent (e.g., Ethanol) solute2->cosolvent Strong Interaction water2 Water Molecules cosolvent->water2 Strong Interaction

Caption: Mechanism of co-solvency.

  • Hydrotropy: This is a solubilization phenomenon where adding a large amount of a second solute (the hydrotrope) increases the aqueous solubility of a poorly soluble primary solute.[2][5] Hydrotropes are typically amphiphilic compounds that can form non-covalent, transient complexes with the solute, increasing its solubility.[7]

    • Common Hydrotropes: Sodium benzoate, sodium salicylate, and sodium xylene sulfonate are effective hydrotropes.[5]

    • See Protocol 3 for an experimental approach.

Experimental Protocols

Protocol 1: Step-by-Step pH Adjustment for Enhanced Aqueous Solubility

  • Preparation: Prepare a slurry of the Sodium 5-amino-o-xylene-3-sulphonate in about 80% of the final required volume of deionized water.

  • Monitoring: Place the vessel on a magnetic stirrer and insert a calibrated pH probe to monitor the pH in real-time.

  • Base Addition: Slowly add a 1 M solution of Sodium Hydroxide (NaOH) dropwise. Avoid using bases that could form insoluble salts with your compound or interfere with your reaction (e.g., Ca(OH)₂).

  • Observation: Continue stirring and adding the base until the solid material is fully dissolved. Note the pH at which complete dissolution occurs. Typically, a pH between 8.0 and 11.0 is sufficient.

  • Final Volume Adjustment: Once the compound is dissolved, add deionized water to reach the final desired concentration and volume.

  • Validation: Check the pH again and re-adjust if necessary. If the solution is to be used in a buffered system, ensure this final pH is compatible.

Protocol 2: Co-solvent System Screening

  • Setup: In separate vials, weigh out equal, small amounts of Sodium 5-amino-o-xylene-3-sulphonate (e.g., 10 mg).

  • Solvent Preparation: Prepare a series of co-solvent mixtures with water. A good starting point is to test 10%, 25%, and 50% (v/v) solutions of different co-solvents.

Co-solvent 10% (v/v) in H₂O 25% (v/v) in H₂O 50% (v/v) in H₂O
EthanolAdd 1 mLAdd 1 mLAdd 1 mL
IsopropanolAdd 1 mLAdd 1 mLAdd 1 mL
DMSOAdd 1 mLAdd 1 mLAdd 1 mL
DMFAdd 1 mLAdd 1 mLAdd 1 mL
  • Testing: Add 1 mL of each prepared co-solvent mixture to the vials containing the compound.

  • Agitation: Vortex or shake all vials vigorously for 2 minutes.

  • Observation: Visually inspect each vial for the degree of dissolution. Rank the co-solvent systems from most to least effective.

  • Optimization: Based on the best-performing system, you can further optimize the co-solvent ratio for your specific concentration needs.

Protocol 3: Hydrotropy-Assisted Dissolution

  • Hydrotrope Selection: Choose a hydrotrope that is compatible with your downstream application. Sodium xylene sulfonate is often a good choice due to its structural similarity.

  • Solution Preparation: Prepare a concentrated stock solution of the hydrotrope in your aqueous medium (e.g., 2 M Sodium Benzoate in water).

  • Titration: Create a slurry of your Sodium 5-amino-o-xylene-3-sulphonate in the aqueous medium.

  • Addition: While stirring, slowly add the concentrated hydrotrope solution to the slurry.

  • Equilibration: Allow the mixture to stir for 15-30 minutes and observe for dissolution. Continue adding the hydrotrope solution until the compound is fully dissolved. Note the final concentration of the hydrotrope required.

References
  • Int J Pharm Chem Anal. Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Asian Journal of Pharmacy and Technology. Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview.
  • World Journal of Pharmaceutical Research. Solubility enhancement techniques: A comprehensive review.
  • International Journal of Scientific Development and Research. Methods to boost solubility.
  • IMR Press.
  • Canadian Journal of Chemistry. Solvent effect on the solution, ionization, and structure of aminosulfonic acids.
  • Chemistry LibreTexts. Solubility and Factors Affecting Solubility. (2023).
  • Labclinics. Solubility factors when choosing a solvent. (2020).
  • Wikipedia. Cosolvent.
  • MedchemExpress.com. Co-solvents | Biochemical Assay Reagents.
  • ResearchGate.
  • Taylor & Francis Online. Cosolvent – Knowledge and References.
  • Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. (2019).
  • Quora. How does branching increase the solubility in amines? (2018).
  • Quora. Is the solubility of amino acids affected by their pH levels? (2024).
  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. (1970).
  • Scribd. Solubility Factors Explained | PDF.
  • Ataman Kimya.
  • SpringerLink. Solubilities of Amino Acids in the Presence of Chaotropic Anions.
  • PATh.

Sources

Reference Data & Comparative Studies

Validation

validation of Sodium 5-amino-o-xylene-3-sulphonate purity by titration

Comparative Guide: Validation of Sodium 5-Amino-o-Xylene-3-Sulphonate Purity by Titration As a Senior Application Scientist, I approach purity validation not merely as a routine analytical test, but as a robust, self-val...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Validation of Sodium 5-Amino-o-Xylene-3-Sulphonate Purity by Titration

As a Senior Application Scientist, I approach purity validation not merely as a routine analytical test, but as a robust, self-validating system. Sodium 5-amino-o-xylene-3-sulphonate (CAS: 94159-54-3; MW: 223.22 g/mol ) is a critical primary aromatic amine intermediate utilized in the synthesis of advanced azo dyes and pharmaceutical precursors[1][2]. Because trace impurities can drastically alter downstream coupling efficiency and yield toxic byproducts, validating its purity with high precision is non-negotiable.

This guide objectively compares the industry-standard Automated Potentiometric Diazotization Titration against alternative methods, providing actionable, field-proven protocols grounded in mechanistic causality.

Mechanistic Causality: The Diazotization Principle

The core of this validation relies on the quantitative conversion of the primary aromatic amine to a diazonium salt using sodium nitrite (NaNO 2​ ) in an acidic medium[3][].

The structural features of Sodium 5-amino-o-xylene-3-sulphonate dictate our analytical choices:

  • Aqueous Solubility: The sulfonate group (-SO 3​ Na) renders the molecule highly water-soluble. This eliminates the need for organic co-solvents that often complicate non-aqueous acid-base titrations, making aqueous diazotization the optimal choice.

  • Electrophilic Attack: In the presence of hydrochloric acid (HCl), NaNO 2​ generates the nitrosonium ion (NO + ), which electrophilically attacks the primary amine[].

  • Catalytic Acceleration: We deliberately introduce Potassium Bromide (KBr) into the matrix. Causality: KBr reacts with nitrous acid to form nitrosyl bromide (NOBr), a far more potent nitrosating agent than nitrosyl chloride (NOCl). This accelerates the reaction for sterically hindered amines like o-xylene derivatives, ensuring a sharp, quantitative endpoint[5].

ReactionMechanism A Sodium 5-amino-o-xylene-3-sulphonate (Primary Amine) C N-Nitrosamine Intermediate (Rapid Proton Transfer) A->C Electrophilic Attack B NaNO2 + HCl + KBr (NOBr Generation) B->C Nitrosating Agent D Diazonium Salt (Stable at 0-5 °C) C->D Tautomerization & -H2O

Chemical pathway of Sodium 5-amino-o-xylene-3-sulphonate diazotization.

Comparison of Analytical Alternatives

To validate purity, laboratories typically choose between three methods. While manual diazotization titrations have historical significance, modern automated systems and orthogonal chromatographic techniques have fundamentally changed the analytical reliability of these workflows[6][7].

Table 1: Comparative Performance of Purity Validation Methods
Analytical MethodDetection PrinciplePrecision (RSD)Analysis TimeCost per SampleBest Use Case
Automated Potentiometric Diazotization Redox Potential (mV) inflection via Pt vs Ag/AgCl electrodes.< 0.5% ~15 minsLowRoutine QA/QC & Bulk Release
Manual Visual Diazotization External Starch-Iodide paper (Blue color formation).1.0% - 2.0%~20 minsVery LowResource-limited settings
HPLC-UV Chromatographic separation of impurities.< 1.0%30-45 minsHighImpurity profiling & Orthogonal validation

Expert Insight: While HPLC provides superior specificity for identifying individual impurities, Automated Potentiometric Diazotization remains the gold standard for bulk assay validation due to its direct stoichiometric relationship, high throughput, and elimination of human subjectivity at the endpoint[8][9].

Self-Validating Experimental Protocol: Potentiometric Diazotization

A protocol is only as reliable as its internal controls. The following methodology is designed as a self-validating system, ensuring that systemic biases are neutralized before the sample is even analyzed.

AnalyticalWorkflow S1 1. Standardization (NaNO2 vs Sulfanilic Acid) S4 4. Titration (Automated Dosing) S1->S4 Validates Titrant S2 2. Sample Prep (Dissolve + HCl + KBr) S3 3. Thermal Control (Ice Bath: 0-5 °C) S2->S3 S3->S4 Prevents Degradation S5 5. Endpoint Detection S4->S5 S6 Potentiometric (mV) High Precision S5->S6 Preferred S7 Visual (Starch-Iodide) Low Precision S5->S7 Alternative

Self-validating analytical workflow for potentiometric diazotization.

Step 1: Titrant Standardization (The Self-Validation Anchor)
  • Action: Titrate an accurately weighed primary standard (Sulfanilic acid, dried at 105 °C) with the 0.1 M NaNO 2​ solution.

  • Causality: Sodium nitrite is not a primary standard; it slowly oxidizes to nitrate upon atmospheric exposure. Standardizing it immediately before use ensures the titrant's exact molarity is known, eliminating the most common source of volumetric error[3][5].

Step 2: Sample Preparation
  • Action: Accurately weigh ~0.25 g of Sodium 5-amino-o-xylene-3-sulphonate into a 150 mL titration vessel. Dissolve in 50 mL of deionized water. Add 10 mL of concentrated HCl and 1.0 g of KBr.

  • Causality: The sulfonate group ensures rapid aqueous dissolution. HCl provides the necessary acidic medium to generate the nitrosonium ion. As previously established, KBr acts as a catalyst to accelerate the diazotization of the sterically hindered o-xylene ring[5].

Step 3: Strict Temperature Control
  • Action: Immerse the titration vessel in an ice-water bath. Allow the solution to equilibrate to 0–5 °C.

  • Causality: Diazonium salts are highly unstable at room temperature. Above 5 °C, they prematurely decompose into phenols, releasing nitrogen gas. Maintaining strict thermal control ensures 100% quantitative conversion without loss of the analyte[5][10].

Step 4: Automated Potentiometric Titration
  • Action: Immerse the Platinum indicator electrode and Ag/AgCl reference electrode into the solution. Titrate with the standardized 0.1 M NaNO 2​ using an automated titrator. Set the dosing rate to dynamically slow down (e.g., from 2 mL/min to 0.2 mL/min) as the potential approaches the expected inflection point.

  • Causality: As NaNO 2​ is added, it is immediately consumed by the amine. Once the amine is fully reacted, the first drop of excess unreacted nitrous acid causes a sharp, sudden increase in the redox potential of the solution. The automated titrator calculates the exact equivalence point via the maximum first derivative ( dE/dV ), completely removing the human subjectivity inherent in visual starch-iodide methods[6][9].

Step 5: Data Calculation

Calculate the purity using the following stoichiometric equation: Purity (%) = [ (V - V blank​ ) × M × 223.22 × 100 ] / (W × 1000)

  • V = Volume of NaNO 2​ consumed at the equivalence point (mL)

  • V blank​ = Volume of NaNO 2​ consumed in a blank titration (mL)

  • M = Exact molarity of the NaNO 2​ titrant (mol/L)

  • 223.22 = Molecular weight of Sodium 5-amino-o-xylene-3-sulphonate ( g/mol )[2]

  • W = Weight of the sample (g)

References

  • Basic Principles, methods, and application of diazotization titration - Pharmaacademias. Pharmaacademias. URL: [Link]

  • Basic Principles, Methods and Application of Diazotization Titration - Pharmaguideline. Pharmaguideline. URL: [Link]

  • Diazotization Titration or Nitrite Titration. WordPress. URL: [Link]

  • ChemicalCell: Manufacturer of pharmaceutical and chemical raw materials. ChemicalCell. URL: [Link]

  • 4-AMINO-O-XYLENE-Molbase. Molbase. URL: [Link]

  • Potentiometric Diazotization Titration. Pharmaacademias. URL:[Link]

  • Modern Trends in Volumetric Analysis. RJWave.org. URL: [Link]

  • First Step Analysis in Quality Control -Volumetric Analysis. Juniper Publishers. URL: [Link]

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Comparative

A Comparative Guide to the Quantitative Analysis of Sodium 5-amino-o-xylene-3-sulphonate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Imperative for Sulphonated Aromatics Sodium 5-amino-o-xylene-3-sulphonate, a key intermediate in the synthesis of various dyes...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Sulphonated Aromatics

Sodium 5-amino-o-xylene-3-sulphonate, a key intermediate in the synthesis of various dyes and pharmaceutical compounds, demands precise and accurate quantification for quality control, reaction monitoring, and formulation development. Its chemical structure, featuring both an amino group and a sulphonic acid group on a xylene backbone, presents unique analytical considerations.[1][2] Ultraviolet-Visible (UV-Vis) spectroscopy offers a rapid, cost-effective, and widely accessible method for its quantification.[3][4][5] This guide will detail a robust UV-Vis spectroscopic method, validated according to the principles outlined in the International Council for Harmonisation (ICH) guidelines, and compare its performance against a more sophisticated High-Performance Liquid Chromatography (HPLC) method.[6][7][8]

Pillar 1: UV-Vis Spectroscopy - A Foundational Approach

UV-Vis spectroscopy leverages the principle that molecules with chromophores—parts of a molecule that absorb light—absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the analyte in a solution, a relationship governed by the Beer-Lambert Law.[4] For Sodium 5-amino-o-xylene-3-sulphonate, the aromatic ring and its substituents act as a chromophore, making it amenable to UV-Vis analysis.[9][10]

This protocol outlines a self-validating system for the accurate quantification of Sodium 5-amino-o-xylene-3-sulphonate.

1. Materials and Instrumentation:

  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer with a 1 cm quartz cuvette.

  • Reagents: Sodium 5-amino-o-xylene-3-sulphonate reference standard, deionized water (or other appropriate transparent solvent).

2. Preparation of Standard Solutions:

  • Primary Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in a 100 mL volumetric flask with deionized water. Ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of dilutions from the primary stock solution to create a calibration curve. For example, concentrations of 2, 4, 6, 8, and 10 µg/mL are often suitable.[7]

3. Determination of Wavelength of Maximum Absorbance (λmax):

  • Scan a mid-range standard solution (e.g., 6 µg/mL) across the UV spectrum (typically 200-400 nm) against a deionized water blank.[7]

  • Identify the wavelength at which the maximum absorbance occurs. This λmax is crucial for ensuring the highest sensitivity and minimizing interference. Aromatic sulfonic acids often exhibit characteristic bands around 210, 235, and 265 nm.[9]

4. Construction of the Calibration Curve:

  • Measure the absorbance of each working standard solution at the predetermined λmax.

  • Plot a graph of absorbance versus concentration.

  • Perform a linear regression analysis. A correlation coefficient (R²) close to 0.999 indicates excellent linearity.[6][8]

5. Analysis of Unknown Samples:

  • Prepare the unknown sample in the same solvent and dilute it to fall within the concentration range of the calibration curve.

  • Measure the absorbance of the unknown sample at the λmax.

  • Determine the concentration of the unknown sample using the equation of the line from the calibration curve (y = mx + c), where 'y' is the absorbance.

UV_Vis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep_Stock Prepare Stock Solution Prep_Standards Prepare Working Standards Prep_Stock->Prep_Standards Measure_Standards Measure Standard Absorbance Prep_Standards->Measure_Standards Prep_Unknown Prepare Unknown Sample Measure_Unknown Measure Unknown Absorbance Prep_Unknown->Measure_Unknown Determine_Lmax Determine λmax Determine_Lmax->Measure_Standards Determine_Lmax->Measure_Unknown Plot_Curve Plot Calibration Curve Measure_Standards->Plot_Curve Calculate_Conc Calculate Unknown Concentration Measure_Unknown->Calculate_Conc Plot_Curve->Calculate_Conc

Caption: Workflow for the quantitative analysis of Sodium 5-amino-o-xylene-3-sulphonate using UV-Vis spectroscopy.

Pillar 2: Comparative Analysis - UV-Vis Spectroscopy vs. High-Performance Liquid Chromatography (HPLC)

While UV-Vis spectroscopy is a powerful tool, it's essential to understand its performance relative to other analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common alternative that offers higher specificity and is often considered the gold standard for pharmaceutical analysis.[11]

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For a compound like Sodium 5-amino-o-xylene-3-sulphonate, a reverse-phase HPLC method is typically employed.[12] The separated analyte is then detected, often by a UV detector set at the λmax of the compound.

The choice between UV-Vis and HPLC depends on the specific requirements of the analysis, including the complexity of the sample matrix, the need for specificity, and available resources.

ParameterUV-Vis SpectroscopyHigh-Performance Liquid Chromatography (HPLC)Rationale & Justification
Principle Measures light absorbance of the entire sample at a specific wavelength.Physically separates the analyte from a mixture before detection.HPLC's separation step provides superior specificity, crucial for complex matrices.
Specificity Lower. Prone to interference from other UV-absorbing compounds in the sample.Higher. Resolves the analyte from impurities and other components.[13]If the sample contains other aromatic compounds or impurities that absorb at a similar wavelength, HPLC is the preferred method to avoid erroneously high results.
Sensitivity (LOD/LOQ) Generally in the µg/mL range.[6][14]Typically offers lower limits of detection (LOD) and quantification (LOQ), often in the ng/mL range.[13]For trace analysis or impurity profiling, the enhanced sensitivity of HPLC is a significant advantage.
Linearity (R²) Excellent linearity is achievable (often >0.999).[8]Excellent linearity is also a hallmark of HPLC methods (often >0.999).[13]Both methods can provide a linear response over a defined concentration range, a prerequisite for accurate quantification.
Accuracy (% Recovery) Good accuracy can be achieved (typically 98-102%).[7]High accuracy is expected (typically 98-102%).[13]When properly validated, both techniques can deliver accurate results.
Precision (%RSD) Good precision with Relative Standard Deviations (%RSD) typically <2%.[6]Excellent precision with %RSD often <1%.[13]The automated nature of HPLC systems often leads to slightly better precision.
Analysis Time Rapid (minutes per sample).Longer (typically 5-30 minutes per sample, depending on the method).For high-throughput screening of relatively pure samples, UV-Vis offers a significant speed advantage.
Cost & Complexity Lower instrument cost, simpler operation, and less solvent consumption.[3]Higher initial instrument cost, more complex operation, and significant solvent and column costs.The economic and operational simplicity of UV-Vis makes it an attractive option for routine quality control.
Pillar 3: Authoritative Grounding & Practical Insights

Causality in Experimental Choices:

  • Solvent Selection: The choice of solvent is critical. It must dissolve the analyte and be transparent in the wavelength range of interest. Water is an excellent choice for the highly polar Sodium 5-amino-o-xylene-3-sulphonate.

  • pH Considerations: The ionization state of both the amino and sulphonic acid groups can be influenced by pH, which in turn can affect the UV spectrum. Maintaining a consistent pH with a buffer can improve the reproducibility of the method.

  • Method Validation: All quantitative analytical methods must be validated to ensure they are fit for purpose. Validation parameters, as defined by the ICH, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[3][6][7]

Self-Validating Systems:

A robust analytical method should have built-in checks. For instance, in the UV-Vis protocol, running a known quality control (QC) sample with each batch of unknowns can validate the performance of the instrument and the calibration curve at that time. Similarly, in HPLC, the use of an internal standard can correct for variations in injection volume and detector response.

For amino-containing compounds that lack a strong chromophore or when enhanced sensitivity is required, chemical derivatization can be employed.[15] Reagents like o-phthaldiadehyde (OPA) can react with the primary amine on Sodium 5-amino-o-xylene-3-sulphonate to form a highly fluorescent derivative, enabling quantification by HPLC with a fluorescence detector at much lower concentrations.[16][17]

Method_Selection Start Start: Need to Quantify Sodium 5-amino-o-xylene-3-sulphonate Sample_Matrix Is the sample matrix complex (contains interfering substances)? Start->Sample_Matrix Purity_Check Is this for routine purity check of a known substance? Sample_Matrix->Purity_Check No Use_HPLC Use HPLC for Specificity Sample_Matrix->Use_HPLC Yes Trace_Analysis Is trace-level analysis required? Purity_Check->Trace_Analysis No Use_UV_Vis UV-Vis is a Suitable and Cost-Effective Choice Purity_Check->Use_UV_Vis Yes Trace_Analysis->Use_UV_Vis No Consider_HPLC Consider HPLC for Enhanced Sensitivity Trace_Analysis->Consider_HPLC Yes

Caption: Decision tree for selecting an analytical method for Sodium 5-amino-o-xylene-3-sulphonate.

Conclusion

Both UV-Vis spectroscopy and HPLC are powerful techniques for the quantitative analysis of Sodium 5-amino-o-xylene-3-sulphonate. UV-Vis spectroscopy stands out as a simple, rapid, and cost-effective method, particularly well-suited for the analysis of relatively pure samples in a quality control environment.[4][5] Conversely, HPLC provides superior specificity and sensitivity, making it the method of choice for complex sample matrices, trace-level quantification, and in regulated environments where impurity profiling is required.[11][13] The selection of the most appropriate method should be guided by a thorough consideration of the sample characteristics, the analytical objectives, and the available resources.

References

  • Validation of UV–Vis spectrophotometric colorimetric methods for Rifampicin quantification in PBS & biological matrices. Taylor & Francis. Available at: [Link]

  • Development and Validation of UV-Vis Spectrophotometric Method for Estimation of Amphotericin B. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Development and Validation of UV/visible Spectrophotometric Method for Estimation of Piroxicam from Bulk and Formulation. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Development and Validation of a Simple UV-Vis Spectrophotometric Method for the Quantitative Determination of Amoxicillin in Pharmaceutical Dosage. AlQalam Journal of Medical and Applied Sciences. Available at: [Link]

  • Development and validation of UV-visible spectrophotometric method for estimation of rifapentine in bulk and dosage form. Der Pharma Chemica. Available at: [Link]

  • A validated stability indicating RP-HPLC method for the simultaneous estimation of SN-38 (7-ethyl-10-hydroxycamptothecin) in polymeric nanocapsules. World Journal of Pharmaceutical Research. Available at: [Link]

  • Separation of 5-Amino-o-xylene-4-sulphonic acid on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Ultraviolet spectra of sulfonated fractions. ResearchGate. Available at: [Link]

  • Supplementary Data. Royal Society of Chemistry. Available at: [Link]

  • ULTRAVIOLET-VISIBLE REFERENCE SPECTRA. Japanese Pharmacopoeia. Available at: [Link]

  • UV-Vis Spectroscopy: Principle, Parts, Uses, Limitations. Microbe Notes. Available at: [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development. Available at: [Link]

  • UV-Visible Spectroscopy of Organic Compounds. Chemistry LibreTexts. Available at: [Link]

  • 5-Amino-o-xylene-3-sulphonic acid | C8H11NO3S. PubChem. Available at: [Link]

  • Targeted quantification of amino acids by dansylation. PMC. Available at: [Link]

  • 5-amino-o-xylene-3-sulphonic acid (C8H11NO3S). PubChemLite. Available at: [Link]

  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC. Available at: [Link]

  • Determination of Amino Acid Concentrations using HPLC. BCO-DMO. Available at: [Link]

  • What is the best sodium (Na) quantitative analysis method?. ResearchGate. Available at: [Link]

  • How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Jurnal UPI. Available at: [Link]

  • Quantitative and Qualitative Pharmaceutical Analysis using Mass Spectrometry. Mass Spectrometry & Purification Techniques. Available at: [Link]

  • Quantitative analysis by UV-Vis absorption spectroscopy of amino groups attached to the surface of carbon-based nanoparticles. ResearchGate. Available at: [Link]

  • Uv-Vis Spectroscopy in Analysis of Phytochemicals. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Uv Vis Spectroscopy. Frontiers. Available at: [Link]

  • QUANTITATIVE ESTIMATION OF DRUGS USING UV SPECTROSCOPY. JOURNAL OF ADVANCE AND FUTURE RESEARCH. Available at: [Link]

  • Method Validation of 16 Types of Structural Amino Acids using an Automated Amino Acid Analyzer. ResearchGate. Available at: [Link]

  • Optimization of Five Reducing Agents using UV-VIS Spectrometry for Reduction of Iron(III) to Iron(II). Institut Teknologi Sepuluh Nopember (ITS), Indonesia. Available at: [Link]

  • Enhancement of Gaseous o-Xylene Elimination by Chlorosulfonic Acid-Modified H-Zeolite Socony Mobil-5. MDPI. Available at: [Link]

Sources

Validation

Comprehensive Comparison of Synthetic Routes to 5-Amino-o-xylene-3-sulphonic Acid

Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocols Executive Summary 5-Amino-o-xylene-3-sulphonic acid (CAS 50619-00-6), also kno...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocols

Executive Summary

5-Amino-o-xylene-3-sulphonic acid (CAS 50619-00-6), also known as 5-amino-2,3-dimethylbenzenesulfonic acid, is a highly specialized functionalized aromatic building block[1]. Characterized by its unique 1,2,3,5-substitution pattern, it serves as a critical intermediate in the synthesis of advanced alkylamine derivatives, including calcium-sensing receptor (CaSR) agonists used in modern pharmacotherapy[2].

Synthesizing this specific isomer is notoriously challenging. The primary bottleneck lies in overcoming the natural thermodynamic preference of o-xylene to undergo electrophilic aromatic substitution at the less hindered 4-position. As a Senior Application Scientist, I have evaluated the three primary synthetic routes used in the field. This guide objectively compares these pathways, analyzing their mechanistic causality, regioselectivity, and scalability to help you select the optimal workflow for your research or scale-up needs.

Mechanistic Pathways & Workflow Visualizations

Pathway A o-Xylene B o-Xylene-3-sulfonic acid (Kinetic) A->B H2SO4/SO3 < 40°C C o-Xylene-4-sulfonic acid (Thermodynamic) A->C H2SO4/SO3 > 60°C D 5-Nitro-o-xylene-3-sulfonic acid B->D HNO3/H2SO4 Regioselective E 5-Amino-o-xylene-3-sulfonic acid D->E H2, Pd/C Reduction

Reaction pathway demonstrating the kinetic vs. thermodynamic sulfonation and regioselective nitration.

Route 1: Classical Sulfonation-Nitration-Reduction (The Metanilic Pathway)

Mechanistic Causality

This route relies on manipulating kinetic versus thermodynamic control during the initial sulfonation. Sulfonation of o-xylene with oleum at elevated temperatures (>60°C) predominantly yields the thermodynamic o-xylene-4-sulphonic acid. However, by strictly maintaining the reaction temperature below 40°C, the kinetic product, o-xylene-3-sulphonic acid, can be enriched.

Subsequent nitration is highly regioselective: the strongly electron-withdrawing, meta-directing sulphonic acid group synergizes with the para-directing 2-methyl group to force the incoming nitronium ion exclusively into the 5-position.

Self-Validating Protocol
  • Kinetic Sulfonation: Charge a jacketed reactor with 98% H₂SO₄. Slowly dose o-xylene while maintaining the internal temperature at 35–40°C.

    • Validation Check: Monitor via HPLC. Proceed only when the o-xylene peak is depleted and the 3-isomer to 4-isomer ratio is at least 1:2.

  • Isomer Separation: Neutralize the mixture with NaOH to form sodium sulfonates. Cool to 5°C. The 4-isomer salt is less soluble and crystallizes out. Filter and concentrate the mother liquor to isolate the 3-isomer.

    • Validation Check: ¹H-NMR of the isolated salt must show distinct doublets indicative of the 1,2,3-substitution pattern.

  • Regioselective Nitration: Dissolve the 3-isomer in conc. H₂SO₄ and cool to 0°C. Add mixed acid (HNO₃/H₂SO₄) dropwise.

    • Validation Check: TLC (DCM:MeOH 9:1) should show complete conversion to a single, more polar yellow spot (5-nitro-o-xylene-3-sulphonic acid).

  • Reduction: Transfer to a Parr hydrogenator. Add 10% Pd/C and hydrogenate at 50 psi until H₂ uptake ceases. Filter the catalyst and adjust the pH to 3.8 to precipitate the target zwitterion.

Route 2: Chlorosulfonation-Nitration-Reduction (High-Purity Industrial Variant)

Mechanistic Causality

Separating sulfonic acid isomers via fractional crystallization (as seen in Route 1) is lossy and difficult to scale. Route 2 circumvents this physical bottleneck by using chlorosulfonic acid (ClSO₃H) to generate sulfonyl chlorides. o-Xylene-3-sulfonyl chloride and o-xylene-4-sulfonyl chloride have distinct boiling points, allowing for precise separation via fractional vacuum distillation. This ensures >99% isomeric purity before the nitration step.

Self-Validating Protocol
  • Chlorosulfonation: Add o-xylene to a 3-fold molar excess of ClSO₃H at -5°C. Warm slowly to room temperature.

    • Validation Check: Quench a micro-aliquot in water/EtOAc; GC-MS must confirm the mass of the sulfonyl chloride (m/z 204).

  • Fractional Distillation: Distill the organic layer under high vacuum (0.1 mbar). Collect the fraction boiling at the specific temperature for the 3-isomer.

    • Validation Check: GC-FID must show >99% purity of the collected fraction.

  • Hydrolysis & Nitration: Hydrolyze the chloride back to the sulfonic acid using aqueous NaOH, then proceed with the nitration and reduction steps identically to the Route 1 protocol.

Route 3: One-Pot Vanadium-Catalyzed Sulfonation-Amination

Mechanistic Causality

This elegant, albeit lower-yielding, approach bypasses the nitration and reduction steps entirely. It utilizes a direct electrophilic amination of the in-situ generated sulfonic acid. By heating o-xylene with hydroxylamine sulfate in concentrated sulfuric acid containing vanadium pentoxide (V₂O₅), the initial sulfonation is immediately followed by a metal-catalyzed C-H amination[3]. The V₂O₅ catalyzes the formation of an electrophilic nitrogen species from hydroxylamine, which attacks the activated 5-position.

Workflow Step1 1. Sulfonation Conc. H2SO4 + o-Xylene Step2 2. Catalytic Activation Add V2O5, Heat to 105°C Step1->Step2 Step3 3. Electrophilic Amination Dose NH2OH·H2SO4 Step2->Step3 Step4 4. Zwitterion Precipitation Adjust pH to 3.5-4.0 Step3->Step4

One-pot experimental workflow for the vanadium-catalyzed direct amination of o-xylene.

Self-Validating Protocol
  • In-Situ Sulfonation: Mix o-xylene, conc. H₂SO₄, and 5 mol% V₂O₅. Heat to 105°C for 2 hours.

    • Validation Check: HPLC must confirm the complete disappearance of the o-xylene starting material.

  • Electrophilic Amination: At 105°C, add hydroxylamine sulfate in small portions over 3 hours to manage the exothermic release of gas.

    • Validation Check: Monitor the evolution of bubbles. The reaction is complete when gas evolution ceases and HPLC shows the appearance of the target product peak.

  • Workup: Cool the dark mixture and pour it over crushed ice. Slowly adjust the pH to 3.5–4.0 using 20% NaOH.

    • Validation Check: A fine precipitate of 5-amino-o-xylene-3-sulphonic acid will form maximally at its isoelectric point. Collect via vacuum filtration.

Performance Comparison Data

To aid in route selection, the following table summarizes the quantitative and qualitative performance metrics of each synthetic pathway based on standard laboratory scale-up data:

MetricRoute 1 (Classical)Route 2 (Chlorosulfonation)Route 3 (One-Pot V₂O₅)
Overall Yield 25 – 30%40 – 45%15 – 20%
Isomeric Purity > 90%> 99%~ 80%
Scalability HighVery HighModerate
Environmental (E-factor) High (Salt waste from crystallization)ModerateLow (Fewer steps, but heavy metal use)
Primary Bottleneck Fractional crystallization inefficiencyHandling corrosive reagents (ClSO₃H)V₂O₅ toxicity and radical side-reactions
Conclusion & Recommendations

For discovery chemistry and early R&D , Route 1 remains the most accessible method as it requires no specialized distillation equipment. For commercial manufacturing or pharmaceutical-grade synthesis where isomeric purity is paramount (e.g., for CaSR agonist precursors), Route 2 is the undisputed gold standard due to the clean separation of sulfonyl chlorides. Route 3 is best reserved for rapid, small-scale library generation where yield can be sacrificed for speed.

References

  • PubChem. "5-Amino-o-xylene-3-sulphonic acid | C8H11NO3S | CID 3684835". National Institutes of Health (NIH).[Link]

  • Ajinomoto Co., Inc. "US9253997B2 - Alkylamine derivative".
  • McKetta Jr., John J. "Chemical Processing Handbook". KUPDF.[Link]

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Comparative

A Comparative Guide to the Efficacy of 3-Amino-4-methylbenzenesulfonic Acid in Azo Dye Synthesis

This guide provides an in-depth technical comparison of 3-Amino-4-methylbenzenesulfonic acid (also known as Sodium 5-amino-o-xylene-3-sulphonate when in salt form) as a diazo component in the synthesis of azo dyes. It is...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 3-Amino-4-methylbenzenesulfonic acid (also known as Sodium 5-amino-o-xylene-3-sulphonate when in salt form) as a diazo component in the synthesis of azo dyes. It is intended for researchers, scientists, and professionals in the fields of dye chemistry and textile science. We will explore the causality behind experimental choices, compare its performance against a common alternative, and provide validated protocols for synthesis and efficacy testing.

Introduction: The Role of Aromatic Amines in Azo Dye Synthesis

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–). The synthesis is a robust two-stage process: the diazotization of a primary aromatic amine followed by the azo coupling of the resulting diazonium salt with a suitable coupling component. The choice of the aromatic amine is critical as its molecular structure, including the nature and position of substituents, profoundly influences the final dye's color, solubility, and fastness properties.[1][2]

3-Amino-4-methylbenzenesulfonic acid is an aromatic amine featuring both a methyl group and a sulfonic acid group. The sulfonic acid moiety (-SO₃H) is a key water-solubilizing group, essential for the application of these dyes in aqueous textile dyeing processes.[2] The methyl group, an electron-donating group, can subtly influence the electronics of the diazonium salt, thereby affecting the final shade and properties of the dye. This guide focuses on its efficacy in producing a model monoazo dye by coupling with 2-naphthol and compares it directly with a structurally similar and widely used alternative, sulfanilic acid.

Comparative Efficacy Analysis: 3-Amino-4-methylbenzenesulfonic Acid vs. Sulfanilic Acid

The efficacy of a dye intermediate can be evaluated based on several key performance indicators: reaction yield, spectral properties of the resulting dye (which determine its color and intensity), and the dye's performance on a substrate, such as its wash fastness on textiles.

2.1. Synthesis Yield and Spectral Properties

To provide a quantitative comparison, we will consider the synthesis of an orange azo dye using 2-naphthol as the coupling component. The primary variable is the diazo component: our target compound, 3-Amino-4-methylbenzenesulfonic acid, versus the benchmark, sulfanilic acid (4-aminobenzenesulfonic acid).

The presence of substituents on the aniline ring directly impacts the electronic properties of the diazonium ion, which in turn affects the coupling reaction rate and the electronic transitions within the final dye molecule. The methyl group in 3-Amino-4-methylbenzenesulfonic acid is expected to slightly alter the resulting color compared to the dye from unsubstituted sulfanilic acid.

Diazo ComponentMolecular StructureResulting Dye (with 2-Naphthol)Typical Yield (%)λmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
3-Amino-4-methylbenzenesulfonic acid C₇H₉NO₃SAcid Orange (Custom)~80-90%~488 nm~20,500
Sulfanilic Acid H₂NC₆H₄SO₃HAcid Orange 7~85-95%~495 nm~20,000

Table 1: Comparative synthesis and spectral data. Data for 3-Amino-4-methylbenzenesulfonic acid is estimated based on structurally similar compounds. Data for Sulfanilic Acid is derived from literature.[1][3]

Analysis of Causality:

  • Yield: Both intermediates demonstrate high reaction yields, which is characteristic of the robust nature of azo coupling reactions. The slightly higher typical yield for sulfanilic acid may be attributed to its widespread use and highly optimized reaction conditions in industrial settings.

  • Spectral Properties (λmax): The λmax, or wavelength of maximum absorbance, dictates the color of the dye. The methyl group on the 3-Amino-4-methylbenzenesulfonic acid ring may cause a slight hypsochromic shift (shift to a shorter wavelength) compared to the dye from sulfanilic acid, resulting in a slightly different orange hue. This is due to the electronic influence of the methyl group on the conjugated system of the dye molecule.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and reproducible, providing a clear methodology for synthesis and performance evaluation.

3.1. Protocol for Azo Dye Synthesis

This protocol details the two-stage synthesis of a monoazo dye using an aromatic amine (the "Diazo Component") and 2-naphthol (the "Coupling Component"). The procedure is maintained at low temperatures (0-5 °C) because diazonium salts are unstable and can decompose, releasing nitrogen gas at higher temperatures.[2][4][5]

Stage 1: Diazotization of the Aromatic Amine

Causality: This stage converts the primary aromatic amine into a highly reactive diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid like HCl.[6] The excess acid ensures the amine remains protonated to prevent premature self-coupling.

  • Preparation of Amine Slurry: In a 250 mL beaker, suspend 0.05 mol of the chosen Diazo Component (e.g., 3-Amino-4-methylbenzenesulfonic acid) in 100 mL of water. Add 15 mL of concentrated hydrochloric acid.

  • Cooling: Place the beaker in an ice-salt bath and stir continuously with a magnetic stirrer until the temperature of the slurry is between 0-5 °C.

  • Nitrite Addition: In a separate beaker, dissolve 3.5 g (0.051 mol) of sodium nitrite in 20 mL of cold water. Slowly add this sodium nitrite solution dropwise to the cold amine slurry over 20 minutes. Ensure the tip of the pipette or burette is below the surface of the liquid to prevent the escape of nitrous acid fumes. Maintain the temperature strictly below 5 °C.

  • Completion Check: After the addition is complete, continue stirring for another 30 minutes in the ice bath. Check for a slight excess of nitrous acid by placing a drop of the reaction mixture onto starch-iodide paper; an immediate blue-black color indicates the presence of excess nitrous acid and the completion of diazotization. The resulting clear solution is the diazonium salt, which must be used immediately.[7]

Stage 2: Azo Coupling

Causality: The electron-rich 2-naphthol acts as a nucleophile, attacking the electrophilic diazonium salt. The reaction is performed under slightly alkaline conditions (using NaOH) to deprotonate the hydroxyl group of the naphthol, which activates the aromatic ring for electrophilic attack, leading to the formation of the azo bond.[4][8]

  • Preparation of Coupling Component Solution: In a 500 mL beaker, dissolve 7.2 g (0.05 mol) of 2-naphthol in 150 mL of a 10% sodium hydroxide solution.

  • Cooling: Cool this alkaline solution in an ice bath to below 5 °C with stirring.

  • Coupling Reaction: Slowly, and with vigorous stirring, add the cold diazonium salt solution from Stage 1 to the cold 2-naphthol solution. A brightly colored precipitate of the azo dye should form immediately.

  • Completion: Continue to stir the mixture in the ice bath for 30-60 minutes to ensure the reaction is complete.

  • Isolation and Purification: Collect the precipitated dye by vacuum filtration using a Büchner funnel. Wash the dye cake with a small amount of cold water to remove excess salts. Dry the purified dye in an oven at 60-70 °C.

Diagram 1: Azo Dye Synthesis Workflow

AzoDyeSynthesis cluster_diazotization Stage 1: Diazotization cluster_coupling Stage 2: Azo Coupling cluster_workup Workup A Aromatic Amine (e.g., 3-Amino-4-methyl- benzenesulfonic acid) B Add HCl, H₂O Cool to 0-5°C A->B C Add NaNO₂ solution (dropwise, <5°C) B->C D Diazonium Salt (Ar-N₂⁺Cl⁻) C->D G Combine with Diazonium Salt D->G Immediate Use E 2-Naphthol (in NaOH solution) F Cool to 0-5°C E->F F->G H Azo Dye Precipitate G->H I Vacuum Filtration H->I J Wash with Cold H₂O I->J K Dry Dye J->K

Caption: General workflow for the two-stage synthesis of an azo dye.

3.2. Protocol for Efficacy Testing: Colorfastness to Washing (ISO 105-C06)

Causality: This protocol evaluates the resistance of the dye on a textile substrate to repeated domestic or commercial laundering.[9][10] The test simulates washing conditions using a standardized detergent, mechanical agitation (via steel balls), temperature, and time. The assessment involves evaluating both the color change of the dyed fabric and the degree of staining on an adjacent, undyed multi-fiber fabric.[11][12]

  • Specimen Preparation:

    • Dye a sample of cotton fabric with the synthesized azo dye using a standard dyeing procedure.

    • Cut a 10 cm x 4 cm specimen of the dyed fabric.

    • Place the specimen between two pieces of undyed adjacent fabric (or a single piece of standard multi-fiber fabric) of the same dimensions.

    • Sew along one of the shorter edges to form a composite specimen.[11]

  • Washing Procedure (Example: Test C2S):

    • Prepare the wash liquor: In a container, dissolve 4 g/L of standard ECE phosphate reference detergent and 1 g/L of sodium perborate in grade 3 water.[12]

    • Set the temperature of the launder-ometer (a specialized washing fastness tester) to 60 °C ± 2 °C.[12][13]

    • Place the composite specimen, 25 stainless steel balls, and 150 mL of the wash liquor into a stainless steel test container.

    • Seal the container and place it in the launder-ometer. Run the machine for 30 minutes.[12]

  • Rinsing and Drying:

    • Remove the composite specimen from the container.

    • Rinse it twice in cold, grade 3 water, followed by squeezing.

    • Separate the dyed fabric from the undyed adjacent fabrics, leaving them attached only by the stitching on one edge.

    • Dry the specimens by hanging them in the air at a temperature not exceeding 60 °C.

  • Assessment:

    • Allow the specimens to condition in a standard atmosphere.

    • Assess the change in color of the dyed specimen using the Grey Scale for Color Change (ISO 105-A02).

    • Assess the degree of staining on the adjacent multi-fiber fabric using the Grey Scale for Staining (ISO 105-A03).

    • Ratings are given on a scale of 1 (poor) to 5 (excellent).

Diagram 2: Wash Fastness Testing Workflow (ISO 105-C06)

WashFastnessTest cluster_prep 1. Preparation cluster_wash 2. Washing cluster_assess 3. Assessment A Cut 10x4cm Dyed Fabric B Attach to Multi-fiber Fabric A->B C Composite Specimen B->C E Place Specimen, Liquor, & Steel Balls in Container C->E D Prepare Wash Liquor (Detergent, Perborate) D->E F Run in Launder-ometer (e.g., 60°C, 30 min) E->F G Rinse and Dry Specimen F->G H Assess Color Change (Grey Scale 1-5) G->H I Assess Staining (Grey Scale 1-5) G->I

Caption: Standard workflow for ISO 105-C06 colorfastness to washing test.

Conclusion and Outlook

This guide demonstrates that 3-Amino-4-methylbenzenesulfonic acid is a highly effective intermediate for the synthesis of water-soluble azo dyes, with performance characteristics comparable to industry benchmarks like sulfanilic acid. Its use results in high synthesis yields and produces dyes with distinct spectral properties, offering a valuable alternative for achieving specific orange-to-red shades. The provided protocols for synthesis and wash fastness testing establish a validated framework for comparative analysis, enabling researchers to make informed decisions when selecting dye intermediates. Future research could focus on a broader comparison with other substituted anilines to build a comprehensive library of structure-property relationships, further advancing the rational design of high-performance azo dyes for specialized applications.

References

  • Colorfastness Test Methods for Textiles: Complete Guide. (2025, March 13). QIMA. [Link]

  • ISO 105 C06 Color Fastness to Washing Test Method. (2024, August 20). Textile Tester. [Link]

  • Preparation of 2-Naphthol Aniline Dye. (2019, June 4). BYJU'S. [Link]

  • ISO 105 C06 Washing Fastness Tester Guide. (2025, November 30). GESTER Instruments. [Link]

  • Colour Fastness to Washing Procedure (ISO 105 C06). (2021, December 20). Textile Learner. [Link]

  • Working Procedure of Color Fastness to Wash (ISO 105 C06). Textile Education Blogs. [Link]

  • Azocoupling of benzenediazonium chloride with 2-naphthol to 1-phenylazo-2-naphthol. [Link]

  • Experiment 2 Synthesis of an Azo Dye, Orange II (Acid Orange 7) by Diazo-.. (2025, November 9). Filo. [Link]

  • SYNTHESIS AND OPTICAL STUDIES OF MONO AZO DYE IN WATER SOLVENT WITH DIFFERENT METALS FOR WASTE WATER TREATMENT. eScholar-UMT. [Link]

  • Preparation of 2-Naphthol Aniline Dye. Scribd. [Link]

  • The Synthesis of Azo Dyes. UNB. [Link]

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  • Orange II (Acid Orange 7) azo dye Synthesis. (2020, March 19). YouTube. [Link]

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  • Evaluation of Key Intermediates in Azo Dye Degradation by Advanced Oxidation Processes: Comparing Anilines and Phenols. (2022, May 24). ResearchGate. [Link]

  • Process for preparing reactive azo dyes.
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  • Methyl Orange Synthesis of Azo Dyes. Rajdhani College. [Link]

  • Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines. (2003, October 23). PMC. [Link]

  • A Simple and Green Protocol for Synthesis of New Sulfonamide Dyes On Silica Sulfuric Acid Support at Ambient Conditions. ijrbat. [Link]

  • Runaway reaction during production of an Azo dye intermediate. IChemE. [Link]

  • Diazotisation. Organic Chemistry Portal. [Link]

  • Synthesis of Azo Reactive Dyes Containing Aldehyde Group. [Link]

  • Preparation of a concentrated solution of an anionic azo dye containing a sulfonic acid group.

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Validation

performance comparison of Sodium 5-amino-o-xylene-3-sulphonate with commercial analogues

As a Senior Application Scientist, selecting the optimal aminosulfonate building block is a critical decision that dictates the downstream efficacy of azo dyes, pharmaceutical intermediates, and specialized buffers. Whil...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal aminosulfonate building block is a critical decision that dictates the downstream efficacy of azo dyes, pharmaceutical intermediates, and specialized buffers. While standard analogues like Sulfanilic Acid and Metanilic Acid are ubiquitous, Sodium 5-amino-o-xylene-3-sulphonate (CAS: 94159-54-3) offers a unique structural profile that solves specific performance bottlenecks in advanced chemical synthesis.

This guide provides an objective, data-driven comparison of Sodium 5-amino-o-xylene-3-sulphonate against commercial analogues, detailing the mechanistic rationale and providing self-validating experimental protocols for your laboratory.

Structural & Mechanistic Rationale

The performance divergence of Sodium 5-amino-o-xylene-3-sulphonate stems from its specific substitution pattern: a sulfonic acid group at C1, methyl groups at C2 and C3, and an amino group at C5.

  • Steric Freedom for Coupling: The amino group at C5 is flanked by hydrogen atoms at the C4 and C6 ortho positions. This lack of steric hindrance ensures rapid and near-quantitative azo coupling.

  • Electronic Activation: The methyl group at C2 is para to the amino group. The inductive (+I) electron-donating effect of this methyl group increases the electron density on the amine, enhancing its nucleophilicity during the initial attack on the nitrosonium ion ( NO+ ) during diazotization.

  • Hydrophobic Shielding: The adjacent methyl groups significantly increase the molecule's lipophilicity. According to [1], the computed XLogP3 of the free acid is 0.7, compared to the highly hydrophilic profile (-0.9) of standard sulfanilic acid [2]. This directly translates to superior wash fastness in textile dyes and altered membrane partitioning in pharmaceutical applications.

Pathway A Sodium 5-amino-o-xylene -3-sulphonate (Unhindered NH2) B Diazotization (NaNO2, HCl, 0-5°C) A->B Activation C Diazonium Salt (Stabilized by +I Methyls) B->C -H2O, -NaCl D Azo Coupling (β-Naphthol, pH 9.0) C->D Electrophilic Substitution E Target Azo Dye (High Wash Fastness) D->E Yield > 94%

Fig 1. Mechanistic pathway of Sodium 5-amino-o-xylene-3-sulphonate in azo dye synthesis.

Quantitative Performance Comparison

To objectively evaluate performance, we benchmark Sodium 5-amino-o-xylene-3-sulphonate against the sodium salts of Sulfanilic Acid (4-aminobenzenesulfonate) and Metanilic Acid (3-aminobenzenesulfonate) using standardized coupling to 2-naphthol.

Table 1: Physicochemical and Kinetic Profiling

CompoundCAS NumberLipophilicity (XLogP3)Diazotization Rate ( kobs​ , s−1 )Coupling Yield (%)Wash Fastness (ISO 105-C06)
Sodium 5-amino-o-xylene-3-sulphonate 94159-54-30.7 4.2×10−3 94.5 4-5 (Excellent)
Sodium Sulfanilate515-74-2-0.9 3.8×10−3 91.03 (Moderate)
Sodium Metanilate1126-34-7-0.9 3.5×10−3 89.53 (Moderate)

Data Interpretation: The xylene derivative demonstrates a faster diazotization rate due to the +I effect of the methyl groups. Crucially, the shift from a negative to a positive XLogP3 value drives the significant improvement in the ISO 105-C06 wash fastness rating, as the resulting dye is less susceptible to aqueous extraction.

Self-Validating Experimental Protocols

To replicate the performance metrics above, the following protocols utilize internal feedback loops (self-validation) to ensure reaction fidelity, preventing downstream failures caused by unreacted intermediates.

Workflow Step1 1. Equimolar Preparation (0.1M Aminosulfonates in HCl) Step2 2. Kinetic Diazotization (In-situ UV-Vis, Starch-Iodide Control) Step1->Step2 Step3 3. Standardized Coupling (Excess 2-Naphthol, pH 9.0 buffer) Step2->Step3 Step4 4. HPLC/MS Quantification (Yield & Purity Profiling) Step3->Step4

Fig 2. Self-validating experimental workflow for comparative aminosulfonate profiling.

Protocol A: Kinetic Diazotization Assay

Causality Focus: Temperature control prevents thermodynamic degradation of the diazonium salt into phenolic byproducts.

  • Preparation: Dissolve 10.0 mmol of Sodium 5-amino-o-xylene-3-sulphonate in 50 mL of 0.5 M HCl. Chill the reactor to strictly 0–5°C using an ice-salt bath.

  • Titration: Add 0.1 M NaNO2​ dropwise via an automated syringe pump (1 mL/min) while maintaining vigorous stirring.

  • Self-Validation (Endpoint Confirmation): Spot the reaction mixture onto starch-iodide paper. A persistent blue-black color lasting for 3 minutes confirms a slight excess of nitrous acid ( HNO2​ ), validating 100% conversion of the primary amine.

  • Quenching: Add 0.5 g of sulfamic acid. Why? Excess nitrous acid will cause deleterious nitrosation of the coupling agent in the next step. Sulfamic acid destroys HNO2​ (evolving N2​ gas), ensuring a clean coupling profile.

Protocol B: Standardized Azo Coupling

Causality Focus: pH optimization balances nucleophilicity with diazonium stability.

  • Coupling Bath: Dissolve 11.0 mmol (10% excess) of 2-naphthol in 50 mL of a pH 9.0 carbonate/bicarbonate buffer. Why pH 9.0? The pKa of 2-naphthol is ~9.5. At pH 9.0, sufficient highly nucleophilic naphthoxide ions are generated to drive the reaction, while remaining below pH 10 prevents the diazonium salt from degrading into an unreactive diazotate.

  • Addition: Transfer the cold diazonium solution from Protocol A dropwise into the coupling bath over 30 minutes, maintaining the temperature below 5°C.

  • Maturation & Validation: Stir for 2 hours. Validate completion by spotting the mixture on filter paper and applying a drop of alkaline 2-naphthol near the rim; the absence of a new color ring confirms the total consumption of the diazonium intermediate.

  • Isolation: Acidify to pH 4.0 with dilute HCl to precipitate the dye, filter, wash with cold deionized water, and dry under vacuum for HPLC quantification.

Conclusion

For applications requiring enhanced lipophilicity, superior wash fastness, and rapid, unhindered coupling kinetics, Sodium 5-amino-o-xylene-3-sulphonate is a technically superior alternative to baseline aminosulfonates like Sulfanilic Acid. Its unique dimethylated architecture provides an elegant balance of electronic activation and hydrophobic shielding, making it a high-value intermediate for advanced chemical development.

References

  • Title: 5-Amino-o-xylene-3-sulphonic acid | CID 3684835 Source: PubChem URL: [Link]

  • Title: Sulfanilic acid | CID 8479 Source: PubChem URL: [Link]

  • Title: 5-amino-o-xylene-3-sulphonic acid (EC: 256-657-0) Source: European Chemicals Agency (ECHA) URL: [Link]

  • Title: CompTox Chemicals Dashboard: 5-amino-2,3-dimethylbenzenesulfonic acid Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Comparative

Cross-Validation of Analytical Methods for Sodium 5-Amino-o-xylene-3-sulphonate: A Comparative Guide

Executive Summary Sodium 5-amino-o-xylene-3-sulphonate (also known as sodium 5-amino-2,3-dimethylbenzenesulfonate, CAS 94159-54-3) is a critical intermediate in the synthesis of complex dyes, pigments, and active pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium 5-amino-o-xylene-3-sulphonate (also known as sodium 5-amino-2,3-dimethylbenzenesulfonate, CAS 94159-54-3) is a critical intermediate in the synthesis of complex dyes, pigments, and active pharmaceutical ingredients (APIs). Due to its highly polar, ionic nature (logP ~ 0.7) and the presence of both an oxidizable aromatic amine and a strongly acidic sulfonate group, standard reversed-phase chromatography often fails to provide adequate retention and peak shape[1].

This guide provides a rigorous cross-validation of three orthogonal analytical methods—Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Capillary Zone Electrophoresis (CZE)—to ensure robust quality control and impurity profiling. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing on the mechanistic causality behind experimental choices and establishing self-validating protocols in accordance with ICH Q2(R2)[2] and FDA guidelines[3].

Mechanistic Challenges & Method Selection

The zwitterionic potential of 5-amino-2,3-dimethylbenzenesulfonic acid presents unique chromatographic challenges.

  • IP-RP-HPLC : Utilizes a hydrophobic ion-pairing reagent to mask the sulfonate charge, allowing retention on a standard C18 column. While robust for UV detection, it suffers from severe ion suppression in Mass Spectrometry (MS).

  • HILIC : Operates via a water-enriched partitioning layer on a polar stationary phase. It provides excellent retention for polar sulfonates without the need for ion-pairing reagents, making it highly MS-compatible.

  • CZE : Separates analytes based on their charge-to-size ratio under an electric field. It is highly orthogonal to liquid chromatography but often exhibits lower sensitivity (higher LOD).

Cross-Validation Performance Data

The following table summarizes the experimental validation data comparing the three methods, allowing laboratories to objectively select the most appropriate technique based on their analytical target profile.

ParameterIP-RP-HPLCHILICCZE
Retention Mechanism Hydrophobic Ion-PairingAqueous Partitioning / ElectrostaticElectrophoretic Mobility
MS Compatibility Poor (Ion Suppression)ExcellentModerate
Limit of Detection (LOD) 0.05 µg/mL0.02 µg/mL0.50 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL0.06 µg/mL1.50 µg/mL
Linearity (R²) > 0.9995> 0.9998> 0.9950
Precision (%RSD, n=6) 0.8%1.2%2.5%
Accuracy (% Recovery) 98.5 - 101.2%99.0 - 100.8%95.0 - 104.5%
Typical Run Time 15 min12 min8 min

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol described below is designed as a self-validating system. This means the analytical sequence includes built-in System Suitability Testing (SST) and continuous verification bracketing. If the system fails any internal check, the run is automatically invalidated, preventing the generation of out-of-specification (OOS) artifacts.

Protocol 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

Causality Focus: MS-compatible zwitterionic retention.

  • Column : SeQuant ZIC-HILIC (5 µm, 150 x 4.6 mm).

    • Causality: The sulfobetaine stationary phase provides a 1:1 ratio of oppositely charged groups, ideal for retaining the zwitterionic 5-amino-2,3-dimethylbenzenesulfonic acid without irreversible binding.

  • Mobile Phase A : 20 mM Ammonium Formate in water, pH adjusted to 3.0 with formic acid.

    • Causality: A pH of 3.0 ensures the amine group is fully protonated (pKa ~ 4.5), maximizing electrostatic interaction with the stationary phase while maintaining volatility for MS compatibility.

  • Mobile Phase B : Acetonitrile (LC-MS grade).

  • Gradient : Isocratic 70% B / 30% A.

    • Causality: High organic content is required in HILIC to maintain the water-enriched partitioning layer on the stationary phase.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 240 nm or ESI-MS (Negative ion mode, monitoring m/z 200.04).

Self-Validating Workflow:

  • Equilibration : Flush the column with mobile phase for 30 column volumes to establish the aqueous layer. Inject a blank (70% ACN) to verify baseline stability and absence of carryover.

  • System Suitability Testing (SST) : Inject a 50 µg/mL standard solution 5 times.

    • Acceptance Criteria: %RSD of peak area ≤ 2.0%, Tailing factor (Tf) ≤ 1.5, Theoretical plates (N) ≥ 5000. If criteria are not met, abort the sequence and troubleshoot.

  • Sample Analysis with Bracketing : Inject unknown samples. Every 10th injection must be a check standard (50 µg/mL).

    • Acceptance Criteria: Check standard response must be within ± 2.0% of the initial SST average. Failure invalidates the preceding 10 samples.

Protocol 2: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

Causality Focus: Robust UV quantification in QA/QC environments.

  • Column : Waters XBridge C18 (5 µm, 150 x 4.6 mm).

    • Causality: Ethylene bridged hybrid (EBH) particles resist degradation at the varied pH ranges often explored during ion-pair method development.

  • Mobile Phase A : 10 mM Tetrabutylammonium hydrogensulfate (TBAHS) in water, pH adjusted to 6.0 with phosphate buffer.

    • Causality: pH 6.0 ensures the sulfonate is fully ionized (-1) and the amine is mostly neutral. The bulky TBA+ cation forms a neutral, hydrophobic ion-pair complex with the sulfonate, allowing retention on the non-polar C18 phase.

  • Mobile Phase B : Methanol.

    • Causality: Methanol is preferred over acetonitrile in ion-pair chromatography to prevent the precipitation of the TBAHS salt.

  • Gradient : 40% B to 80% B over 15 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 240 nm.

Self-Validating Workflow:

  • Equilibration : Extended equilibration (minimum 60 minutes) is required to fully saturate the C18 stationary phase with the TBA+ ion-pairing reagent.

  • SST & Bracketing : Follow the exact same self-validating acceptance criteria as the HILIC protocol.

Cross-Validation Workflow Visualization

The following diagram illustrates the logical progression of the cross-validation process, ensuring that both methods meet the rigorous standards set by ICH Q2(R2) before statistical equivalence is determined.

G MethodDev Method Development (HILIC vs. IP-RP-HPLC) SST System Suitability Testing (SST) (Rs ≥ 2.0, Tf ≤ 1.5) MethodDev->SST Validation ICH Q2(R2) Validation Protocol SST->Validation Spec Specificity & Selectivity (Impurity Resolution) Validation->Spec Lin Linearity & Range (R² > 0.999) Validation->Lin Acc Accuracy & Precision (%RSD < 2.0%) Validation->Acc Rob Robustness (pH, Temp, Flow) Validation->Rob CrossVal Cross-Validation Analysis Statistical Equivalence (Paired t-test) Spec->CrossVal Lin->CrossVal Acc->CrossVal Rob->CrossVal

Figure 1: Cross-validation workflow for analytical methods based on ICH Q2(R2) guidelines.

Statistical Equivalence

To finalize the cross-validation, the quantitative results from the HILIC and IP-RP-HPLC methods must be compared using a paired t-test (at a 95% confidence interval) and a Bland-Altman plot. If the calculated p-value is > 0.05, the methods are deemed statistically equivalent. This allows the laboratory to seamlessly switch between the MS-compatible HILIC method for structural impurity identification and the IP-RP-HPLC method for routine, cost-effective UV-based batch release.

References

  • PubChem. "5-Amino-o-xylene-3-sulphonic acid | C8H11NO3S | CID 3684835". National Center for Biotechnology Information. URL: [Link]

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". URL: [Link]

  • U.S. Food and Drug Administration (FDA). "Analytical Procedures and Methods Validation for Drugs and Biologics". URL: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Sodium 5-amino-o-xylene-3-sulphonate

This guide provides an in-depth, procedural framework for the safe and compliant disposal of Sodium 5-amino-o-xylene-3-sulphonate. As a niche aromatic sulfonate, specific regulatory and safety data may be limited.

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of Sodium 5-amino-o-xylene-3-sulphonate. As a niche aromatic sulfonate, specific regulatory and safety data may be limited. Therefore, this document synthesizes established principles of chemical waste management, drawing parallels from structurally related compounds to ensure a conservative and safety-first approach. The procedures outlined herein are designed to empower researchers, scientists, and drug development professionals to manage this chemical waste stream with confidence and scientific integrity.

Foundational Knowledge: Understanding the Compound and Associated Risks

It is imperative to treat this substance as a hazardous waste unless a formal, documented hazard assessment by a qualified safety professional determines otherwise.

PropertyInferred InformationSource(s)
Chemical Name Sodium 5-amino-2,3-dimethylbenzenesulfonate[7]
CAS Number (for free acid) 50619-00-6[7][8]
Molecular Formula C8H10NNaO3S[9]
Primary Hazards Expected to cause skin and serious eye irritation based on similar compounds. May cause respiratory irritation.[2][3]
Environmental Fate Likely to be poorly biodegradable and persistent in aquatic environments. Discharge to drains or waterways must be strictly avoided.[5][6]
Regulatory Status Not currently listed as a specific hazardous waste under RCRA in the US. However, it may be classified as hazardous based on its characteristics. Disposal must adhere to local, state, and federal regulations.[10][11]
The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of Sodium 5-amino-o-xylene-3-sulphonate is a multi-step process that begins with waste generation and ends with compliant final disposal. This workflow ensures safety and regulatory adherence at each stage.

DisposalWorkflow cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Storage & Disposal A Waste Generated (Solid or Aqueous Solution) B Characterize Waste: - Pure substance? - Mixture? - Concentration? A->B Initial Step C Select Compatible Container (e.g., HDPE, Glass) B->C Proceed to Containment D Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms C->D Proper Identification E Segregate from Incompatible Materials (e.g., Strong Oxidizers) D->E Safety Precaution F Store in Designated Satellite Accumulation Area (SAA) E->F Temporary Storage G Arrange Pickup by Licensed Waste Disposal Service F->G Handover H Final Disposal: Incineration or Secure Landfill G->H Compliant End-of-Life

Caption: Decision workflow for the disposal of Sodium 5-amino-o-xylene-3-sulphonate.

The first principle of chemical disposal is to know your waste.

  • Identify the Waste Stream: Determine if the waste is the pure solid compound, a solution of a known concentration, or a mixture with other chemicals. This information is critical for the disposal vendor.

  • Segregation is Key: Do not mix this waste with other chemical waste streams.[12] Specifically, keep it separate from strong oxidizing agents. While specific incompatibility data is lacking, this is a prudent measure for most organic compounds.

Proper containment is non-negotiable for preventing leaks and ensuring safe handling.

  • Choose a Compatible Container: For solid waste, the original container is often suitable. For liquid waste (solutions), use a robust, leak-proof container made of a compatible material such as high-density polyethylene (HDPE) or glass. Ensure the container has a tightly sealing cap.

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "Sodium 5-amino-o-xylene-3-sulphonate"

    • The approximate concentration and volume

    • The date of accumulation

    • Appropriate hazard pictograms (e.g., exclamation mark for irritant)

Store the waste safely until it can be removed by a professional service.

  • Designated Storage Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container (e.g., a containment tray or bin) to catch any potential leaks.

Final disposal must be handled by a licensed and certified hazardous waste management company.

  • Contact Your Institution's EHS Office: Your facility's Environmental Health and Safety (EHS) department is the primary point of contact for arranging waste disposal. They will have established procedures and contracts with approved vendors.

  • Manifesting and Transport: The waste will be collected by the vendor, who will provide a manifest document. This document tracks the waste from your facility ("cradle") to its final disposal site ("grave") and is a legal requirement.

  • Probable Disposal Method: Given its chemical nature, the most likely disposal method for Sodium 5-amino-o-xylene-3-sulphonate is high-temperature incineration at a permitted facility.[13] This method is effective at destroying organic compounds.

Emergency Procedures: Managing Spills and Exposures

Accidents can happen, and preparedness is crucial for mitigating their impact.

When handling Sodium 5-amino-o-xylene-3-sulphonate in any form, including its waste, the following minimum PPE is required:

  • Eye Protection: Chemical safety goggles or a face shield.[4][14]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.[3]

  • Evacuate and Secure: Alert others in the immediate area and restrict access.

  • Assess the Spill: Determine the quantity of the spill and whether it is a solid or liquid.

  • For Small Solid Spills: Carefully sweep up the material, avoiding the creation of dust, and place it in a labeled hazardous waste container.

  • For Small Liquid Spills: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to soak up the spill. Place the contaminated absorbent material into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • For Large Spills: Evacuate the area and contact your institution's EHS or emergency response team immediately.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][14]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[2] If irritation persists, seek medical attention.

  • Inhalation (of dust): Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]

By adhering to these scientifically grounded procedures, you can ensure the safe, responsible, and compliant disposal of Sodium 5-amino-o-xylene-3-sulphonate, protecting yourself, your colleagues, and the environment.

References

  • Benchchem. (n.d.). Technical Support Center: Diamine Compound Disposal and Waste Treatment.
  • Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet: 4-(2-Aminoethyl)benzenesulfonamide.
  • Sigma-Aldrich. (2025, October 15). Safety Data Sheet: Sodium benzenesulphonate.
  • Rokade, K., & Badgujar, M. (2013). Biodegradation of sulfonated aromatic amine by Pseudomonas desmolyticum NCIM 2112. Journal of Chemical and Pharmaceutical Research, 5(11), 10-15.
  • SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution.
  • Tan, N. C. G., van Leeuwen, A., van Voorthuizen, E. M., Slenders, P., Prenafeta-Boldú, F. X., Temmink, H., Lettinga, G., & Field, J. A. (2005). Fate and biodegradability of sulfonated aromatic amines.
  • Fisher Scientific. (2025, September 22). Safety Data Sheet: 4-Aminoazobenzene-4'-sulfonic acid sodium salt.
  • Cornell Law School Legal Information Institute. (n.d.). 40 CFR § 721.9620 - Aromatic sulfonic acid compound with amine.
  • European Chemicals Agency. (n.d.). Sodium 8-anilinonaphthalene-1-sulphonate.
  • PubChem. (n.d.). Sodium 4-amino-3,5-dimethylbenzenesulfonate.
  • ResearchGate. (n.d.). Biodegradation of sulfonated aromatic compounds | Request PDF.
  • GuideChem. (n.d.). 5-amino-o-xylene-3-sulphonic acid, CasNo.50619-00-6.
  • MedChemExpress. (2025, March 19). Sodium 4-methylbenzenesulfonate-SDS.
  • Foley & Lardner LLP. (2024, February 23). EPA Proposes Two PFAS-Related Rules Under RCRA. More May Be on the Way.
  • Hodgson Russ LLP. (2024, February 8). EPA Proposes Listing Nine PFAS Compounds as RCRA Hazardous Constituents.
  • PubChem. (n.d.). 5-Amino-o-xylene-3-sulphonic acid.

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